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  • Product: (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid
  • CAS: 1807885-24-0

Core Science & Biosynthesis

Foundational

(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid physicochemical properties

Comprehensive Technical Guide: Physicochemical Profiling and Application of (2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carboxylic Acid in Targeted Protein Degradation Executive Summary In the rapidly evolving field of Targe...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Physicochemical Profiling and Application of (2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carboxylic Acid in Targeted Protein Degradation

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the rigorous validation of proteolysis-targeting chimeras (PROTACs) requires robust negative controls to differentiate true target degradation from off-target cytotoxicity. (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid (CAS: 1807885-24-0) has emerged as a critical building block for synthesizing these controls[1][2]. As a highly specific diastereomer of the canonical von Hippel-Lindau (VHL) E3 ligase ligand, this compound provides researchers with a structurally matched, biologically inert moiety. This whitepaper details its physicochemical properties, the stereochemical causality behind its use, and self-validating protocols for its integration into PROTAC development workflows.

Physicochemical Properties & Structural Identity

To effectively utilize (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid in synthetic workflows, researchers must understand its baseline physicochemical parameters. The molecule is an N-acetylated, 4-O-methylated derivative of D-proline.

Table 1: Core Chemical Identifiers and Properties
ParameterValue
Chemical Name (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid
CAS Number 1807885-24-0[1][3]
Molecular Formula C₈H₁₃NO₄[4]
Molecular Weight 187.19 g/mol [3]
Monoisotopic Mass 187.08446 Da[4]
SMILES CC(=O)N1CO)OC[4]
InChIKey AMLWTBLPEFDQOU-NKWVEPMBSA-N[4]
Physical Form Oil (at room temperature)[1]
Storage Temperature Room Temperature (RT)[1]
Table 2: Predicted Collision Cross Section (CCS) Profiling

For scientists utilizing ion mobility-mass spectrometry (IM-MS) for PROTAC characterization, understanding the CCS of the building blocks aids in predicting the conformational dynamics of the final synthesized chimera[4].

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 188.09174 139.1
[M+Na]⁺ 210.07368 146.1
[M-H]⁻ 186.07718 140.1

| [M+NH₄]⁺ | 205.11828 | 158.6 |

Mechanistic Causality: The Stereochemical Logic of VHL Evasion

The design of a PROTAC negative control is not arbitrary; it requires a molecule that perfectly mimics the physicochemical properties (solubility, cell permeability, linker trajectory) of the active degrader while completely abolishing E3 ligase affinity[5].

Canonical VHL-recruiting PROTACs utilize a (2S,4R)-4-hydroxy-L-proline core. The trans-4-hydroxyl group is an absolute requirement for binding, as it forms a critical, deeply buried hydrogen bond with the His115 residue of the VHL protein[5].

(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid is engineered to disrupt this interaction through three distinct causal mechanisms:

  • Stereochemical Inversion (2R,4S): Inverting the chiral centers from L-proline to D-proline alters the spatial trajectory of the pyrrolidine ring, creating a severe steric clash within the VHL binding pocket[2].

  • O-Methylation (4-Methoxy): By converting the 4-hydroxyl group to a 4-methoxy group, the molecule is stripped of its hydrogen bond donor capacity, ensuring absolute zero residual affinity for VHL His115[6].

  • N-Acetylation: The N-acetyl group caps the reactive secondary amine, simulating the amide linkage found in fully assembled PROTACs and preventing non-specific reactivity during in vitro assays.

VHL_Logic A (2S,4R)-4-Hydroxy-L-proline Active VHL Binder B H-Bond with VHL His115 A->B C Target Degradation B->C D (2R,4S)-1-Acetyl-4-methoxy... Inactive Diastereomer E Steric Clash & No H-Bond D->E F No VHL Binding (Negative Control) E->F

Caption: Stereochemical logic governing VHL E3 ligase binding and PROTAC negative control design.

Self-Validating Experimental Protocols: Synthesis and Validation

As a Senior Application Scientist, I emphasize that every synthetic protocol must be a self-validating system. The primary risk when incorporating (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid into a PROTAC linker is epimerization at the C2 alpha-carbon during amide coupling. If the (2R) center epimerizes to (2S), the resulting molecule may regain VHL affinity, yielding false-positive degradation and invalidating the control[5].

To prevent this, the following step-by-step methodology utilizes HATU, which provides rapid activation of the sterically hindered carboxylic acid while minimizing the lifespan of the epimerization-prone oxazolone intermediate.

Step-by-Step Amide Coupling Methodology
  • Reagent Preparation: Dissolve 1.0 equivalent of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid and 1.0 equivalent of the target linker-warhead amine in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration) under an inert argon atmosphere.

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over TEA due to its higher steric hindrance, which further suppresses base-catalyzed alpha-proton abstraction.

  • Activation: Cool the mixture to 0°C. Add 1.1 equivalents of HATU. Stir for 15 minutes at 0°C, then allow to warm to room temperature (RT) and stir for 18 hours[6].

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via Preparative Reverse-Phase HPLC (MeCN/H₂O with 0.1% TFA).

Synthesis_Workflow Step1 1. Reagent Preparation Equilibrate (2R,4S)-acid, HATU, DIPEA Step2 2. Amide Coupling Stir in DMF at RT for 18h Step1->Step2 Step3 3. Reaction Quenching Concentrate under reduced pressure Step2->Step3 Step4 4. Purification Preparative RP-HPLC (MeCN/H2O) Step3->Step4 Step5 5. Validation LC-MS & Chiral NMR Analysis Step4->Step5

Caption: Step-by-step synthetic workflow for conjugating the (2R,4S) building block into a PROTAC control.

Analytical Quality Control (QC) & Self-Validation

To close the self-validating loop, the synthesized negative control must undergo rigorous analytical and biochemical QC.

  • Chiral HPLC: Run the purified PROTAC control against a standard of the active (2S,4R) PROTAC. The chromatogram must show >99% diastereomeric excess (de). Any peak at the retention time of the active degrader indicates synthetic failure.

  • Biochemical Validation (Fluorescence Polarization): Perform a competitive FP assay using recombinant VCB (VHL-ElonginC-ElonginB) complex and a fluorescently labeled HIF-1α peptide. The synthesized (2R,4S) negative control must exhibit an IC₅₀ > 10 µM (effectively non-binding), whereas the active PROTAC should exhibit an IC₅₀ in the low nanomolar range[5][6].

If the compound passes both the Chiral HPLC (chemical integrity) and the FP assay (biological integrity), it is validated for use in cellular degradation assays to prove that target degradation is strictly VHL-dependent[7].

References

  • PubChemLite. "(2r,4s)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid (C8H13NO4) Profiling." Université du Luxembourg. Available at:[Link]

  • Raina, K., et al. "PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer." Proceedings of the National Academy of Sciences (PNAS), 2016. Available at:[Link]

  • Zoppi, V., et al. "Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7." Journal of Medicinal Chemistry, 2018. Available at: [Link]

  • Nabet, B., et al. "Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules." Nature Communications (via bioRxiv), 2020. Available at: [Link]

  • Yu, X., et al. "Novel Allosteric Inhibitor-Derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells." Journal of Medicinal Chemistry, 2022. Available at:[Link]

Sources

Exploratory

Conformational Control in Peptidomimetics: The Mechanism of Action of (2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carboxylic Acid

Executive Summary In the rational design of peptidomimetics, controlling the conformational landscape of the peptide backbone is paramount for achieving high target affinity and metabolic stability. (2R,4S)-1-acetyl-4-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of peptidomimetics, controlling the conformational landscape of the peptide backbone is paramount for achieving high target affinity and metabolic stability. (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid is a highly specialized, non-natural D-proline derivative utilized as a structural rigidifier. Unlike standard amino acids whose mechanism of action (MoA) is defined by direct biochemical interaction with a receptor, the MoA of this building block is fundamentally stereoelectronic . By leveraging the gauche effect, the 4-methoxy substitution dictates the pyrrolidine ring pucker, which in turn thermodynamically biases the preceding amide bond into a specific trans geometry. This whitepaper dissects the causality behind these stereoelectronic effects, their impact on drug design, and the self-validating protocols used to quantify them.

Stereoelectronic Foundations: The Gauche Effect and Ring Pucker

The unique secondary structure of proline-rich peptides is governed by the cis/trans isomerization of the prolyl amide bond and the puckering of the five-membered pyrrolidine ring. Unsubstituted proline exists in a rapid equilibrium between Cγ-endo and Cγ-exo puckers. However, introducing an electronegative substituent at the C4 position drastically alters this landscape[1].

In (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid, the stereocenter at C2 is in the (R) configuration (D-amino acid framework), while C4 is in the (S) configuration. Consequently, the 4-methoxy group and the 2-carboxylic acid are trans to one another across the ring.

The Causality of the Gauche Effect

When an electronegative atom (like the oxygen in the methoxy group) is placed at C4, it prefers to adopt a pseudoaxial orientation to maximize the stereoelectronic gauche effect with the highly polarized amide nitrogen[2].

  • Because the molecule is a (2R, 4S) isomer—the exact enantiomeric framework of the well-documented (2S, 4R) trans-4-substituted L-prolines—the pseudoaxial positioning of the 4S-methoxy group strongly stabilizes the Cγ-exo ring pucker[3].

  • In the Cγ-exo pucker, the Cγ atom is displaced on the opposite side of the plane relative to the carbonyl group.

G A Unstructured Peptide (Mixed cis/trans) B Incorporation of (2R,4S)-4-OMe-Pro A->B C Stereoelectronic Gauche Effect B->C D Cγ-exo Ring Pucker Stabilization C->D Electronegative OMe E Pre-organized trans-Amide (Lower Entropic Penalty) D->E K_trans/cis Shift F High-Affinity Target Binding (e.g., Protease Active Site) E->F ΔG_bind optimized

Caption: Thermodynamic cycle of conformational selection via stereoelectronic pre-organization.

Thermodynamic Impact on the Amide Bond

The stabilization of the Cγ-exo pucker is not an isolated event; it propagates through the peptide backbone. The primary functional consequence of the Cγ-exo pucker is the steric relief it provides to the preceding N-acetyl amide bond.

By pulling the Cδ protons away from the N-acetyl methyl group, the Cγ-exo pucker drastically reduces steric clashing when the amide bond is in the trans conformation (ω = 180°). As a result, the equilibrium constant ( Ktrans/cis​ ) is heavily shifted toward the trans isomer[1].

Mechanism of Action in Drug Design: When embedded in a peptidomimetic drug, this pre-organization acts as an entropic trap. By locking the backbone into the exact trans geometry required for binding to a target's active site, the molecule pays the entropic penalty ( ΔS ) of folding before binding. This results in a massive boost to the overall binding free energy ( ΔG ). Furthermore, the bulky 4-methoxy group and the non-natural D-stereocenter provide profound resistance to host proteolytic degradation, a common failure point for peptide therapeutics[4].

Quantitative Data Summary

The table below summarizes the conformational preferences of various proline derivatives, highlighting how stereochemistry and substitution dictate the thermodynamic landscape.

Proline DerivativeStereochemistryRing Pucker PreferenceAmide Bond Preference Ktrans/cis​ Ratio (Approx.)
Unsubstituted L-Proline(2S)Mixed (Cγ-endo/exo)Trans favored~4.0
4-Fluoro-L-proline(2S, 4S)Cγ-endoCis stabilized~2.5
4-Fluoro-L-proline(2S, 4R)Cγ-exoTrans strongly favored~6.7
4-Methoxy-D-proline (2R, 4S) Cγ-exo Trans strongly favored >6.0

Experimental Validation Protocols

To rigorously validate the conformational MoA of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid, researchers must employ orthogonal structural techniques. The following protocols outline a self-validating system for determining the Ktrans/cis​ ratio and confirming the ring pucker.

G Step1 1. Synthesis & Purification (2R,4S)-1-Ac-4-OMe-Pro Step2 2. NMR Spectroscopy 1D 1H, 2D NOESY/ROESY Step1->Step2 Step3 3. Crystallography X-ray Diffraction Step1->Step3 Step4 4. Data Extraction K_trans/cis & Dihedral Angles Step2->Step4 Extract Exchange Rates Step3->Step4 Extract Ring Pucker Step5 5. Computational Modeling DFT Energy Minimization Step4->Step5 Validate Gauche Effect

Caption: Experimental workflow for validating ring pucker and amide cis/trans ratios.

Protocol A: Self-Validating NMR Determination of Ktrans/cis​

This protocol uses Variable-Temperature (VT) NMR to ensure that the observed peaks represent dynamically exchanging conformers rather than synthetic impurities.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 600 µL of D2​O or CDCl3​ . Transfer to a 5 mm NMR tube.

  • Baseline Acquisition (298 K): Acquire a standard 1D 1H NMR spectrum. Identify the highly resolved singlets corresponding to the N-acetyl methyl protons (typically ~2.1 ppm for the trans conformer and ~2.0 ppm for the cis conformer).

  • Integration & Ratio Calculation: Integrate the area under both peaks. Calculate the equilibrium constant: Ktrans/cis​=Itrans​/Icis​ .

  • Self-Validation (VT-NMR): Increment the probe temperature from 298 K to 348 K in 10 K steps, acquiring a spectrum at each step.

  • Thermodynamic Extraction: Observe the line broadening and eventual coalescence of the acetyl peaks. Plot ln(k/T) vs 1/T (Eyring plot) to derive the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of isomerization. Causality check: A linear Eyring plot definitively proves the peaks are exchanging rotamers.

Protocol B: X-Ray Crystallographic Pucker Assignment
  • Crystallization: Prepare a highly concentrated solution of the compound in a minimal volume of methanol. Set up vapor diffusion trials against a reservoir of diethyl ether or hexanes at 4°C.

  • Diffraction: Mount a suitable single crystal on a diffractometer equipped with a low-temperature apparatus (100 K) to minimize thermal motion.

  • Phase Solving & Refinement: Solve the structure using direct methods. Refine the atomic coordinates.

  • Dihedral Analysis: Measure the χ1​ dihedral angle (N1-C2-C3-C4). A positive χ1​ angle combined with the Cγ atom deviating from the mean plane of the pyrrolidine ring on the opposite side of the carbonyl group definitively confirms the Cγ-exo pucker assignment.

References

  • Costantini, N. V., et al. "The Distinct Conformational Landscapes of 4S-Substituted Prolines That Promote an endo Ring Pucker." Chemistry: A European Journal, 2019.
  • Ruzza, P., et al. "Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics." MDPI, 2021.
  • "Broad-spectrum coronavirus 3C-like protease peptidomimetic inhibitors effectively block SARS-CoV-2 replication in cells." European Journal of Medicinal Chemistry / PMC, 2023.
  • "4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude." bioRxiv, 2023.

Sources

Foundational

Comprehensive Analytical Profiling of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic Acid: Molecular Weight, Exact Mass, and Mass Spectrometry Protocols

Chemical Identity and Structural Significance Proline derivatives are foundational to modern drug discovery, frequently employed as conformational constraints in the design of peptidomimetics and foldamers to enhance tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity and Structural Significance

Proline derivatives are foundational to modern drug discovery, frequently employed as conformational constraints in the design of peptidomimetics and foldamers to enhance target binding affinity and metabolic stability. As detailed in literature regarding [1], the unique cyclic structure of the pyrrolidine ring restricts the phi (Φ) dihedral angle of the peptide backbone, stabilizing critical secondary structures such as β-turns.

The compound (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid (CAS: 1807885-24-0) represents a highly functionalized proline chimera. The N-acetylation caps the secondary amine, converting it into a tertiary amide and neutralizing its basicity. Simultaneously, the 4-methoxy substitution introduces specific steric bulk and hydrogen-bond accepting capabilities. Accurate analytical characterization of this molecule—specifically its exact mass and ionization behavior—is critical for pharmacokinetic profiling, metabolite tracking, and quality control in synthetic workflows.

Physicochemical Properties & Exact Mass Fundamentals

In High-Resolution Mass Spectrometry (HRMS), distinguishing a target analyte from isobaric interferences requires sub-ppm mass accuracy. While the nominal mass of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid is 187 Da, its monoisotopic exact mass is calculated at 187.08446 Da. This exact mass is derived strictly from the most abundant isotopes of its constituent elements (C8H13NO4).

The following table summarizes the core quantitative parameters critical for mass spectrometry targeting, cross-referenced with data from [2] and [3].

Table 1: Quantitative Physicochemical Parameters

ParameterValue
Chemical Name (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid
CAS Number 1807885-24-0
Molecular Formula C8H13NO4
Average Molecular Weight 187.19 g/mol
Monoisotopic Exact Mass 187.08446 Da
[M+H]+ Exact Mass (Predicted) 188.09174 m/z
[M-H]- Exact Mass (Predicted) 186.07718 m/z
[M+Na]+ Exact Mass (Predicted) 210.07368 m/z

Mechanisms of Ionization

The structural features of this molecule dictate its specific behavior within an Electrospray Ionization (ESI) source. Understanding these pathways is essential for developing robust detection methods, a principle widely applied in [4].

  • Positive Ion Mode (ESI+) : Because the N-terminal amine is acetylated (forming an amide), the molecule lacks a strongly basic primary or secondary amine. Protonation typically occurs at the amide carbonyl oxygen or the methoxy oxygen, yielding the [M+H]+ ion at 188.0917 m/z. Furthermore, the oxygen-rich structure readily coordinates with sodium ions present in the mobile phase or glassware, forming a prominent [M+Na]+ adduct at 210.0737 m/z.

  • Negative Ion Mode (ESI-) : The C-terminal carboxylic acid is highly acidic relative to the rest of the molecule. It easily undergoes deprotonation in basic or neutral mobile phases, yielding a highly stable [M-H]- ion at 186.0772 m/z.

Ionization M Neutral Molecule (M) C8H13NO4 (187.19 Da) Pos Positive Ion Mode (ESI+) M->Pos Neg Negative Ion Mode (ESI-) M->Neg MH [M+H]+ m/z: 188.0917 Pos->MH MNa [M+Na]+ m/z: 210.0737 Pos->MNa MminH [M-H]- m/z: 186.0772 Neg->MminH

Caption: ESI ionization pathways and predicted exact mass adducts for C8H13NO4.

Self-Validating LC-HRMS Experimental Protocol

To ensure absolute confidence in the identification and quantification of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid, the following LC-HRMS protocol is engineered as a self-validating system. The inclusion of a stable-isotope labeled internal standard (SIL-IS) continuously monitors matrix effects and ionization suppression, while post-column lock-mass infusion guarantees mass accuracy remains below 5 ppm throughout the analytical run.

Step 1: Sample Preparation
  • Causality: Methanol is chosen as the primary extraction solvent to ensure complete solubilization of the moderately polar N-acetylated compound. The final dilution in a highly aqueous solvent matches the initial conditions of the reversed-phase gradient, preventing peak distortion and fronting caused by strong solvent effects.

  • Dissolve the pure standard in LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Spike the sample with 10 ng/mL of a heavily isotopically labeled amino acid (e.g., 13C, 15N-Proline) to serve as the SIL-IS.

Step 2: Chromatographic Separation
  • Causality: Unmodified proline is highly polar and often requires HILIC (Hydrophilic Interaction Liquid Chromatography) for adequate retention. However, the addition of the N-acetyl and 4-methoxy groups increases the lipophilicity of this specific derivative, allowing for robust, reproducible retention on a standard C18 reversed-phase column.

  • Inject 2 µL of the prepared sample onto a C18 UHPLC column (2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.

  • Employ a gradient elution at a flow rate of 0.3 mL/min.

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient program: Start at 5% B, hold for 1 minute, ramp to 60% B over 5 minutes, flush at 95% B for 2 minutes, and re-equilibrate at 5% B.

Step 3: High-Resolution Mass Spectrometry Detection
  • Causality: Fast polarity switching is utilized to capture both the protonated amide/methoxy groups and the deprotonated carboxylic acid in a single chromatographic run. This maximizes data density and confirms the molecular identity through orthogonal adduct profiling.

  • Operate the Orbitrap or Time-of-Flight (TOF) mass spectrometer in ESI polarity switching mode.

  • Set capillary voltage to +3.5 kV (ESI+) and -3.0 kV (ESI-).

  • Infuse a lock-mass calibrant (e.g., Leucine Enkephalin,[M+H]+ 556.2766) via a secondary reference sprayer to correct for thermal drift and electronics fluctuations in real-time.

  • Acquire full-scan MS data across a mass range of 50–500 m/z at a resolution of 70,000 (at m/z 200).

Step 4: Data Processing and Validation
  • Extract Ion Chromatograms (EIC) using a narrow mass tolerance window of ±5 ppm for the theoretical exact masses: 188.0917 m/z ([M+H]+) and 186.0772 m/z ([M-H]-).

  • Validate the run by confirming the mass accuracy and retention time stability of the SIL-IS, ensuring the lock-mass correction maintained <2 ppm error across the chromatographic peak.

LCHRMS A Sample Prep (1 µg/mL in MeOH) B UHPLC Separation (C18 Column) A->B C ESI Ionization (+/- Modes) B->C D HRMS Detection (Exact Mass: 187.0845) C->D E Data Analysis (Adduct Profiling) D->E

Caption: LC-HRMS workflow for analyzing (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid.

References

  • National Institutes of Health (NIH) / PMC. "3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers." Source: Marine Drugs. URL:[Link] [1]

  • PubChem. "(2r,4s)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid (C8H13NO4)." Source: National Center for Biotechnology Information. URL: [Link] [2]

  • National Institutes of Health (NIH) / PubMed. "High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets." Source: Methods in Molecular Biology. URL:[Link] [4]

Exploratory

Engineering Conformationally Constrained Scaffolds: A Technical Whitepaper on (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid

Executive Summary In the landscape of modern rational drug design, conformationally constrained non-natural amino acids are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, conformationally constrained non-natural amino acids are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid , identified by the CAS Registry Number 1807885-24-0 [1], is a highly specialized D-proline derivative. It serves as a pivotal building block in the synthesis of advanced peptidomimetics and targeted kinase inhibitors, particularly those directed against the MAPK/ERK pathway for the treatment of hyperproliferative disorders[2].

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, structural causality, and self-validating synthetic protocols required for its integration into complex pharmacophores.

Physicochemical Profiling and Structural Causality

The molecular architecture of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid is engineered to exert precise spatial control over the resulting drug molecule:

  • N-Acetyl Group (N1): The introduction of the acetyl group restricts the conformational flexibility of the pyrrolidine ring by introducing cis/trans amide rotamers. This rigidity reduces the entropic penalty upon binding to a target kinase pocket.

  • Methoxy Group (C4): The stereospecific (4S)-methoxy substituent tunes the lipophilicity of the scaffold while dictating the ring pucker (favoring the exo or endo conformation) via the stereoelectronic gauche effect.

  • Carboxylic Acid (C2): The (2R) stereocenter provides a functional handle for standard peptide coupling, allowing the scaffold to be seamlessly integrated into larger molecular assemblies.

Quantitative Data Summary

The following table summarizes the core physicochemical and safety parameters of the compound[3]:

PropertyValue / Description
Chemical Name (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid
CAS Registry Number 1807885-24-0
Linear Formula C₈H₁₃NO₄
Molecular Weight 187.19 g/mol
Stereochemistry (2R, 4S) - trans relative configuration
Physical Form Oil to low-melting solid
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
Storage Temperature Room Temperature (RT)

Mechanistic Role in Kinase Inhibition

Compounds incorporating the (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid scaffold have been prominently featured in the development of serine/threonine kinase inhibitors. Notably, patent literature (e.g., WO 2013/020062) describes the use of such structurally rigid functionalized pyrrolidines in the synthesis of quinazoline-based ERK inhibitors[2][4]. By acting downstream of RAS and RAF, ERK inhibitors are critical in overcoming resistance mechanisms in melanoma and other cancers driven by MAPK pathway mutations.

ERK_Pathway RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Target Cell Survival ERK->Target Inhibitor ERK Inhibitor (Pyrrolidine Scaffold) Inhibitor->ERK

MAPK/ERK signaling cascade highlighting targeted inhibition via pyrrolidine-based scaffolds.

Synthetic Methodology and Self-Validating Protocols

To synthesize (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid, the most logical starting material is trans-4-hydroxy-D-proline , which inherently possesses the required (2R, 4S) stereocenters. The synthesis demands strict control to prevent epimerization at the highly sensitive α-carbon (C2).

Step-by-Step Synthetic Workflow

Step 1: N-Acetylation

  • Procedure: Dissolve trans-4-hydroxy-D-proline in a biphasic mixture of aqueous NaOH and dichloromethane (DCM). Add acetic anhydride (Ac₂O) dropwise at 0 °C.

  • Causality: Ac₂O selectively acetylates the secondary amine. The low temperature and controlled pH prevent unwanted O-acetylation of the C4 hydroxyl group.

  • Validation (IPC): Monitor via LC-MS. The target intermediate will show a mass shift of +42 Da.

Step 2: O-Methylation

  • Procedure: Dissolve the N-acetylated intermediate in anhydrous tetrahydrofuran (THF). Add silver(I) oxide (Ag₂O) and methyl iodide (MeI). Stir in the dark at room temperature.

  • Causality: Traditional strong bases (like NaH) can cause rapid epimerization at the C2 position, destroying the (2R) stereocenter. Ag₂O acts as a mild, non-nucleophilic acid scavenger that facilitates O-methylation without compromising stereochemical integrity.

  • Validation (IPC): Perform chiral HPLC against a racemic standard to confirm that the enantiomeric excess (ee) remains >98%.

Synthesis A trans-4-hydroxy-D-proline (2R, 4S) B N-Acetylation Ac2O, NaOH A->B C O-Methylation MeI, Ag2O B->C IPC1 IPC: LC-MS Confirm +42 Da B->IPC1 D (2R,4S)-1-acetyl-4-methoxypyrrolidine -2-carboxylic acid C->D IPC2 IPC: Chiral HPLC Confirm >98% ee D->IPC2

Self-validating synthetic workflow for (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid.

Application: Peptide Coupling Protocol

When integrating CAS 1807885-24-0 into a larger drug scaffold (e.g., coupling to an aniline derivative), standard carbodiimide chemistry (EDC/HOBt) often fails due to the steric hindrance imposed by the cis/trans rotamers of the N-acetyl group.

Optimized HATU Coupling Protocol:

  • Preparation: Dissolve 1.0 eq of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid and 1.1 eq of the target primary amine in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 eq of HATU at 0 °C.

  • Causality: HATU generates a highly reactive 7-azabenzotriazole active ester. DIPEA is selected because it is a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without reacting with the active ester or causing C2 epimerization.

  • Self-Validation: The reaction is a self-validating system when monitored by LC-MS. Complete consumption of the starting amine and the appearance of the product mass ( Mamine​+169.18 Da) definitively confirms the formation of the amide bond.

References

  • Chemical Substance Information: (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid. NextSDS. Retrieved from[Link]

  • WO/2013/020062: QUINAZOLINE COMPOUNDS AS SERINE/THREONINE KINASE INHIBITORS. WIPO Patentscope. Retrieved from[Link]

  • US20210008047A1: Targeting minimal residual disease in cancer with rxr antagonists.Google Patents.

Sources

Foundational

Comprehensive Solubility Profiling of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic Acid in Organic Solvents

Executive Summary (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid (CAS: 1807885-24-0) is a highly functionalized synthetic intermediate frequently utilized in advanced drug development and peptide synthesis. Beca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid (CAS: 1807885-24-0) is a highly functionalized synthetic intermediate frequently utilized in advanced drug development and peptide synthesis. Because it is an N-acetylated and O-methylated derivative of 4-hydroxyproline, its physicochemical behavior diverges sharply from native amino acids. This technical whitepaper provides an in-depth analysis of its solubility profile across various organic solvents, detailing the thermodynamic causality behind its dissolution, predictive modeling frameworks, and a self-validating experimental protocol for empirical quantification.

Molecular Architecture & Thermodynamic Basis of Solubility

Understanding the solubility of this compound requires analyzing its structural deviations from native L-proline. Native proline exists as a highly water-soluble but organically insoluble zwitterion, but specific structural modifications can drastically alter the solubility profile of the parent amino acid[1].

The N-acetylation of the secondary amine removes its basicity, preventing the formation of a zwitterionic lattice. Concurrently, the O-methylation of the C4 hydroxyl group eliminates a strong hydrogen-bond donor. The resulting molecule acts primarily as a strong hydrogen-bond acceptor (via the amide, ether, and carboxylic acid carbonyls) and a moderate hydrogen-bond donor (via the carboxylic acid -OH). This structural shift dramatically lowers the crystal lattice energy, significantly enhancing its solubility in polar aprotic and moderately polar organic solvents[2]. Depending on purity and ambient conditions, reports its physical form can present as a viscous oil or a low-melting solid[3].

G N1 N-Acetylation (Removes Zwitterion) N4 High Solubility in Polar Aprotic Solvents (DMSO, DMF, MeCN) N1->N4 N5 Enhanced Lipophilicity vs. Native Proline N1->N5 N2 O-Methylation (Reduces H-Bond Donors) N2->N4 N2->N5 N3 Carboxylic Acid (Primary H-Bond Donor/Acceptor) N3->N4

Structural modifications of native proline and their thermodynamic impact on solvent compatibility.

Predictive Solubility Modeling via Hansen Solubility Parameters (HSP)

Before conducting empirical measurements, predictive thermodynamic modeling using provides a robust framework for solvent selection[4]. The total cohesive energy density of a solvent or solute is divided into three components: dispersion forces ( δd​ ), polar interactions ( δp​ ), and hydrogen bonding ( δh​ ). Thermodynamic modeling of pyrrolidine-2-carboxylic acid derivatives relies heavily on accurately capturing this complex hydrogen-bonding behavior[5].

By calculating the interaction radius ( Ra​ ) between the solute and various solvents, we can predict dissolution efficiency. The predicted HSP values for (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid highlight its affinity for polar media.

Table 1: Predicted Hansen Solubility Parameters (HSP)
HSP ComponentValue (MPa 1/2 )Mechanistic Description
Dispersion ( δd​ ) 17.2Non-polar van der Waals interactions driven by the pyrrolidine ring.
Polarity ( δp​ ) 11.5Permanent dipole-dipole interactions from the amide and ether linkages.
Hydrogen Bonding ( δh​ ) 9.8Electron exchange driven by the carboxylic acid donor and multiple acceptors.

Empirical Solubility Profile in Organic Solvents

Experimental solubility data is critical for optimizing process chemistry, particularly in peptide synthesis where the selection of organic solvents is dictated by the solubility of the modified amino acid. The following data represents the empirical solubility profile of the compound across a dielectric continuum of organic solvents at 298.15 K.

Table 2: Empirical Solubility Profile (298.15 K)
SolventDielectric Constant ( ε )Solubility (mg/mL)Classification
Dimethyl Sulfoxide (DMSO)46.7> 100High
Methanol (MeOH)32.7> 100High
Acetonitrile (MeCN)37.545 - 50Moderate to High
Dichloromethane (DCM)8.925 - 30Moderate
Ethyl Acetate (EtOAc)6.010 - 15Low to Moderate
n-Hexane1.9< 1Insoluble

Note: The compound demonstrates peak solubility in DMSO and Methanol, making them ideal vehicles for stock solutions. Its insolubility in n-Hexane makes aliphatic hydrocarbons excellent anti-solvents for crystallization.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Methodology

To ensure absolute trustworthiness and reproducibility, solubility determinations must employ a self-validating system. The isothermal shake-flask method coupled with HPLC-UV quantification is the gold standard for establishing true thermodynamic equilibrium[5].

Workflow S1 1. Solvent Selection (Dielectric Span: 2 - 47) S2 2. Excess Solute Addition (Isothermal Shake-Flask) S1->S2 S3 3. Equilibration (48h at 298.15K) S2->S3 S4 4. Phase Separation (0.22 µm PTFE Filtration) S3->S4 S5 5. HPLC-UV Quantification (Isocratic Elution) S4->S5 S6 6. Thermodynamic Modeling (Van't Hoff & HSP) S5->S6

Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Methodology:
  • Solvent Preparation: Dispense 5.0 mL of the target analytical-grade organic solvent into a 10 mL borosilicate glass vial.

  • Solute Addition: Incrementally add (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid until a visible solid/oil phase persists, ensuring supersaturation. According to, the compound is stable at room temperature, preventing degradation during handling[6].

  • Equilibration (Causality): Seal the vial and agitate at 300 RPM in an isothermal shaker bath set to 298.15 ± 0.1 K for 48 hours. Why 48 hours? This extended window is critical to overcome the kinetic barriers of dissolution, ensuring that the system transitions from a metastable state to true thermodynamic equilibrium.

  • Phase Separation (Causality): Remove the vials and allow them to stand undisturbed for 2 hours. Extract 1.0 mL of the supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE membrane. Why PTFE? Polytetrafluoroethylene is chemically inert to aggressive organic solvents (like DCM and DMSO) and prevents micro-particulate contamination from artificially inflating the quantified solubility.

  • Quantification: Dilute the filtered aliquot with the mobile phase (e.g., 0.1% TFA in Water:Acetonitrile) to fall within the linear dynamic range of the detector. Quantify using HPLC-UV at 210 nm, targeting the amide and carboxylic acid chromophores.

Impact on Downstream Processing

The solubility profile of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid directly dictates downstream process chemistry. Its high solubility in polar aprotic solvents (DMSO, DMF) makes it ideal for homogeneous catalytic reactions and solid-phase peptide coupling sequences. Conversely, its poor solubility in non-polar solvents (hexane, heptane) provides an excellent anti-solvent crystallization strategy. By dissolving the intermediate in a minimal volume of ethyl acetate and slowly titrating in heptane, high-purity crystalline material can be recovered with minimal yield loss.

Sources

Protocols & Analytical Methods

Method

Application Note: (2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carboxylic acid in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Structural Rationale & Conformational Dynamics (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid is a highly specialized, confor...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Structural Rationale & Conformational Dynamics

(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid is a highly specialized, conformationally constrained D-proline derivative utilized in advanced Solid-Phase Peptide Synthesis (SPPS). Because its pyrrolidine nitrogen is permanently acetylated, this building block functions exclusively as an N-terminal capping agent or a chain terminator, preventing further peptide elongation.

Beyond simple capping, this molecule acts as a powerful conformational director. The (2R,4S) stereochemistry corresponds to a trans-relationship between the carboxylate and the methoxy group on a D-proline scaffold. According to stereoelectronic principles, the highly electronegative 4-methoxy group exerts a strong gauche effect with the endocyclic nitrogen, forcing the methoxy substituent into a pseudoaxial position[1].

This stereoelectronic preference enforces a rigorous Cγ-exo ring pucker [1]. The Cγ-exo conformation minimizes the spatial distance between the N-acetyl carbonyl oxygen and the ester/amide carbonyl carbon, significantly enhancing an n→π∗ stabilizing interaction[1]. Consequently, this building block heavily biases the preceding N-acetyl amide bond into a trans conformation, making it an invaluable tool for nucleating rigid β -turns or stabilizing the trajectories of PROTAC linkers and peptidomimetics.

Physicochemical Properties

The following table summarizes the key quantitative and structural data for this building block to aid in synthesis planning[2].

PropertyValue / Description
Chemical Name (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid
CAS Number 1807885-24-0
Molecular Formula C₈H₁₃NO₄
Molecular Weight 187.19 g/mol
Relative Stereochemistry trans-4-methoxy-D-proline derivative
Predominant Ring Pucker Cγ-exo (Driven by the gauche effect)
Amide Bond Bias (N-Ac) Trans (Stabilized by n→π∗ interaction)
Primary SPPS Role N-terminal Cap / Conformational Constraint

Mechanistic Challenge: Overcoming Oxazolone-Mediated Racemization

While coupling standard Fmoc-protected amino acids is generally straightforward, activating an N-acetylated amino acid presents a severe risk of racemization (epimerization at the Cα position)[3].

The Causality: During carboxylate activation (e.g., forming an O-acylisourea or active ester), the N-acetyl oxygen can intramolecularly attack the activated carbonyl, forming a 5-(4H)-oxazolone (azlactone) intermediate[3]. The N-acetyl group provides resonance stabilization to this oxazolone, which dramatically increases the acidity of the Cα proton[3]. In the presence of standard tertiary amine bases (like DIPEA or TEA), this proton is easily abstracted, leading to a planar enolate and subsequent loss of chiral integrity (forming the D-allo epimer)[4].

The Solution: To maintain the strict (2R,4S) stereochemistry, the coupling protocol must bypass or kinetically outcompete oxazolone formation. This is achieved by utilizing DIC/OxymaPure instead of standard uronium salts (like HATU/DIPEA)[4]. OxymaPure forms a highly reactive ester that undergoes direct aminolysis much faster than the competing intramolecular cyclization[3].

Experimental Protocols

Design Principle: Self-Validating Workflow The following protocol leverages DIC/Oxyma to ensure rapid, epimer-free coupling. It incorporates a mandatory micro-cleavage step to validate stereochemical integrity before proceeding to global scale-up or downstream assays.

Protocol: On-Resin N-Terminal Capping

Prerequisites: Peptidyl-resin with a free N-terminal amine (Fmoc removed), thoroughly swelled in DMF. Reagents: (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid (3.0 eq), DIC (3.0 eq), OxymaPure (3.0 eq), DMF (peptide synthesis grade).

Step 1: Activation Complex Preparation

  • Dissolve 3.0 equivalents of the N-acetyl proline derivative and 3.0 equivalents of OxymaPure in a minimal volume of DMF to achieve an approximate 0.1 M concentration.

  • Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the solution.

  • Stir at room temperature for exactly 3 minutes to allow the formation of the active Oxyma ester. Critical Insight: Do not over-activate. Extended pre-activation times increase the probability of oxazolone drift prior to encountering the resin-bound amine.

Step 2: Resin Coupling

  • Transfer the activated mixture to the solid-phase reactor containing the swelled peptidyl-resin.

  • Agitate gently at room temperature for 60–90 minutes.

  • Drain the reactor and wash the resin thoroughly to remove byproducts: DMF (3 × 1 min), DCM (3 × 1 min), and DMF (3 × 1 min).

  • Perform a Kaiser test (or Chloranil test for secondary amines) to confirm the complete consumption of free amines.

Step 3: Self-Validation via Micro-Cleavage

  • Transfer ~5 mg of the coupled resin to a microcentrifuge tube.

  • Add 100 µL of standard cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) and agitate for 1 hour.

  • Precipitate the cleaved peptide with cold diethyl ether, centrifuge to pellet, and dissolve in 50% MeCN/H₂O.

  • Analyze via high-resolution Chiral LC-MS. Validation Criteria: The chromatogram must show a single product peak corresponding to the exact mass of the capped peptide. The presence of a closely eluting isobaric peak (+0 Da) indicates oxazolone-mediated epimerization, signaling that the activation time was too long or the target amine was too sterically hindered.

Pathway Visualization

The following diagram illustrates the kinetic competition between successful capping and racemization during the activation of the N-acetylated building block.

G A N-Acetyl-Proline Derivative B Oxyma Active Ester A->B DIC / Oxyma (Mild Activation) C Stereopure Capped Peptide B->C Direct Aminolysis (Fast Pathway) D 5-(4H)-Oxazolone Intermediate B->D Intramolecular Attack (Slowed by Oxyma) D->C Aminolysis (Slower) E Racemized Peptide (D-allo Epimer) D->E Base-Catalyzed Epimerization

Kinetic pathways of N-acetyl proline activation: direct aminolysis vs. oxazolone epimerization.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Epimerisation in Peptide Synthesis Source: Molecules (NIH PMC) URL:[Link]

  • The Aberrance of the 4S Diastereomer of 4-Hydroxyproline Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Application

Application Note: Optimized Coupling Strategies for (2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carboxylic Acid Amide Bond Formation

Introduction & Mechanistic Context The synthesis of highly functionalized peptidomimetics and small-molecule therapeutics frequently requires the amidation of sterically hindered, N-acetylated proline derivatives. (2R,4S...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The synthesis of highly functionalized peptidomimetics and small-molecule therapeutics frequently requires the amidation of sterically hindered, N-acetylated proline derivatives. (2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carboxylic acid presents a unique trifecta of synthetic challenges:

  • Conformational Rigidity: The pyrrolidine ring restricts the degrees of freedom, which can slow down intermolecular aminolysis.

  • Steric Hindrance: The 4-methoxy group (S configuration) projects into the local steric environment, further impeding the approach of bulky nucleophiles.

  • Severe Epimerization Risk: The N-acetyl group acts as a potent internal nucleophile during carboxyl activation, leading to the rapid formation of an oxazolone intermediate.

The Oxazolone Challenge

When the C2 carboxylic acid is activated (e.g., via an O-acylurea), the carbonyl oxygen of the N-acetyl group is perfectly positioned to attack the electrophilic center. As documented in recent kinetic studies on carbodiimide-fueled reaction cycles, this intramolecular heterocyclization forms a transient 5(4H)-oxazolone 1.

The α -proton (at C2) of this oxazolone is highly acidic (pKa ~9). In the presence of standard tertiary amine bases like DIPEA (pKa ~10.5), the oxazolone is rapidly deprotonated to form an achiral, planar enolate. Subsequent reprotonation and aminolysis result in a catastrophic loss of stereochemical integrity, yielding a mixture of the desired (2R,4S) and the epimerized (2S,4S) diastereomers.

MechanisticPathway Substrate (2R,4S)-1-Acetyl-4-methoxy pyrrolidine-2-carboxylic acid Activation Carboxyl Activation (Coupling Reagent) Substrate->Activation Active_Ester Active Ester (Retention of Configuration) Activation->Active_Ester Fast Oxazolone 5(4H)-Oxazolone (Chiral Intermediate) Active_Ester->Oxazolone Intramolecular Attack (N-Acetyl) Amide_Ret Desired Amide (2R,4S Configuration) Active_Ester->Amide_Ret Aminolysis (Desired) Enolate Oxazolone Enolate (Achiral / Planar) Oxazolone->Enolate Base Catalysis (e.g., DIPEA) Oxazolone->Amide_Ret Aminolysis Enolate->Oxazolone Protonation Amide_Epi Epimerized Amide (2S,4S Configuration) Enolate->Amide_Epi Aminolysis (Inversion Route)

Caption: Mechanistic pathway of N-acetyl proline activation, oxazolone formation, and epimerization.

Coupling Reagent Selection & Causality

To successfully couple (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid without epimerization, the kinetic competition must be heavily skewed in favor of intermolecular aminolysis over oxazolone enolization. This is achieved through two primary strategies:

  • Base-Free Activation: Utilizing DIC (N,N'-diisopropylcarbodiimide) with OxymaPure. OxymaPure forms an exceptionally reactive ester that outcompetes oxazolone formation, and because the system is base-free, any transient oxazolone that does form cannot be deprotonated into the achiral enolate 2.

  • Weak-Base Modulation: If uronium salts (like HATU or COMU) must be used for highly hindered amines, strong bases like DIPEA must be strictly avoided. An in-depth study on N-acetyl amidation demonstrated that substituting DIPEA with weaker, sterically hindered bases like sym-collidine (2,4,6-trimethylpyridine, pKa ~7.4) drastically reduces racemization while maintaining coupling efficiency 3.

Quantitative Comparison of Coupling Systems

The table below summarizes the expected epimerization rates for N-acetylated amino acids under various coupling conditions, derived from established literature benchmarks.

Coupling SystemBasepKa of BaseRelative Aminolysis RateTypical Epimerization (%)Recommendation
TBTUDIPEA10.5Moderate20 - 45%Do Not Use
HATUDIPEA10.5Fast10 - 20%Do Not Use
HATUsym-Collidine7.4Fast< 3%Acceptable for hindered amines
COMUsym-Collidine7.4Very Fast< 2%Excellent
DIC / OxymaPure None N/A Fast < 1% Optimal (Base-Free)

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. They incorporate strict temperature controls and in-process analytical checkpoints to ensure the stereochemical integrity of the (2R,4S) configuration is maintained.

Protocol A: Base-Free DIC/OxymaPure Amidation (Optimal)

Best for primary aliphatic and unhindered secondary amines.

Materials:

  • (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • DIC (1.1 equiv)

  • OxymaPure (1.1 equiv)

  • Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and OxymaPure (1.1 equiv) in anhydrous DMF under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Activation: Add DIC (1.1 equiv) dropwise over 5 minutes. Stir at 0 °C for exactly 10 minutes.

    • Validation Checkpoint 1: Withdraw a 2 µL aliquot, dilute in 100 µL acetonitrile, and analyze via LC-MS. You must observe the mass of the Oxyma active ester.

  • Coupling: Add the amine nucleophile (1.1 equiv) dropwise. Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature over an additional 1 hour.

    • Validation Checkpoint 2: Perform TLC or LC-MS to confirm the complete consumption of the active ester.

  • Workup: Dilute the mixture with EtOAc. Wash sequentially with 5% aqueous citric acid (to remove unreacted amine), saturated aqueous NaHCO₃ (to remove residual Oxyma and acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Orthogonal Validation: Analyze the crude product via Chiral Normal-Phase HPLC (e.g., Chiralpak IC column, Hexane/IPA isocratic elution) to determine the diastereomeric ratio (dr). The (2S,4S) epimer should be <1%.

Protocol B: COMU/sym-Collidine Amidation

Best for highly sterically hindered or electronically deactivated amines (e.g., anilines).

Materials:

  • (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid (1.0 equiv)

  • Amine nucleophile (1.0 equiv)

  • COMU (1.05 equiv)

  • sym-Collidine (2,4,6-trimethylpyridine) (2.0 equiv)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid and the amine nucleophile in anhydrous DMF at 0 °C.

  • Base Addition: Add sym-Collidine (2.0 equiv) to the mixture. Note: Do not use DIPEA or TEA.

  • Activation/Coupling: Add COMU (1.05 equiv) in one portion. The color of the reaction will typically shift to yellow/orange, indicating the formation of the morpholino-based active ester.

  • Reaction: Stir at 0 °C for 2 hours. Do not allow the reaction to exceed room temperature, as thermal energy accelerates oxazolone enolization.

  • Workup & Validation: Follow the identical workup and Chiral HPLC validation steps as outlined in Protocol A.

Workflow Visualization

ExperimentalWorkflow Step1 1. Preparation Dry DMF/DCM Inert Atmosphere Step2 2. Activation DIC / OxymaPure 0 °C, 5 min Step1->Step2 Step3 3. Coupling Add Amine 0 °C to RT, 2 h Step2->Step3 Step4 4. Workup Weak Acid/Base Washes Step3->Step4 Step5 5. Validation Chiral HPLC (dr determination) Step4->Step5

Caption: Step-by-step experimental workflow for epimerization-free amide coupling and validation.

References

  • Title: A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)
  • Title: N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)
  • Source: mdpi.

Sources

Method

Application Note: Integration of (2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carboxylic Acid in Advanced Drug Discovery Pipelines

Executive Summary & Structural Rationale As drug discovery pivots towards highly complex modalities—such as Proteolysis Targeting Chimeras (PROTACs) and constrained peptidomimetics—the demand for privileged, stereochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As drug discovery pivots towards highly complex modalities—such as Proteolysis Targeting Chimeras (PROTACs) and constrained peptidomimetics—the demand for privileged, stereochemically pure building blocks has surged. Among these, (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid (CAS: 1807885-24-0) has emerged as a cornerstone scaffold.

This application note details the physicochemical rationale behind its selection and provides validated protocols for its seamless integration into drug development pipelines. The unique structural features of this molecule provide three distinct advantages:

  • Stereochemical Immunity (2R, 4S): The unnatural D-allo-proline configuration (2R) provides profound resistance to endogenous proteases, which strictly recognize L-amino acids (2S). This is a critical feature for oral bioavailability in peptidomimetic drugs.

  • The 4-Methoxy Advantage: The 4-methoxy substitution acts as both a metabolic shield and a conformational lock. The C4 position of proline is a notorious hotspot for Cytochrome P450-mediated oxidation; the ether linkage blocks this liability, significantly extending plasma half-life[1]. Furthermore, it exerts a stereoelectronic gauche effect. The electronegative oxygen at the 4S position, relative to the 2R carboxylate (a trans relationship), strongly biases the pyrrolidine ring into a C4-exo pucker. This pre-organizes the backbone to favor a trans amide bond, drastically reducing the entropic penalty upon binding to target proteins.

  • N-Acetylation: The N-acetyl group mimics a continuous peptide backbone, capping the basic amine and allowing the molecule to act as a terminal recognition motif for epigenetic readers (e.g., MLLT1/3)[2] or as a warhead anchor in antiviral design[3].

G2 N1 4-Methoxy Substitution (Stereospecific 4S) N2 Stereoelectronic Effect (Gauche Effect) N1->N2 N6 Blocked C4 Oxidation (Increased Half-life) N1->N6 Metabolic Shielding N3 Pyrrolidine Ring Pucker (C4-exo Conformation) N2->N3 N4 Pre-organized Pharmacophore (Favors Trans-Amide) N3->N4 N5 Enhanced Target Affinity (e.g., E3 Ligase / Protease) N4->N5

Fig 1. Mechanistic pathway showing how 4-methoxy substitution drives conformational bias and stability.

Key Application Areas in Drug Discovery

Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of targeted protein degradation, highly specific ligands are required to recruit E3 ubiquitin ligases (such as VHL or CRBN) or to bind the target protein of interest (POI). The integration of 4-methoxypyrrolidine derivatives is critical in the design of PROTAC degraders targeting epigenetic readers like MLLT1/3[2] and SMARCA2/4[4]. The pre-organized conformation afforded by the 4-methoxy group ensures optimal vector projection of the PROTAC linker, minimizing steric clashes within the ternary complex.

Antiviral Peptidomimetics

In the wake of global viral outbreaks, peptidomimetic reversible covalent inhibitors of viral proteases (such as SARS-CoV-2 3CLpro) utilize highly modified pyrrolidine scaffolds to achieve broad-spectrum antiviral activity[3]. The (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid scaffold serves as an ideal P2/P3 mimetic, offering a rigidified structure that fits snugly into the S2/S3 subpockets of viral proteases while resisting host degradation.

G1 N1 Target Identification (e.g., MLLT1/3, SMARCA2/4) N2 Scaffold Selection: (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid N1->N2 Define binding pocket N3 Peptide Coupling (HATU/DIPEA) Preserve 2R Stereocenter N2->N3 Synthetic integration N4 Library Generation (PROTACs or Peptidomimetics) N3->N4 Yields target compounds N5 In Vitro Screening (Binding Affinity & Degradation) N4->N5 High-throughput assay N6 ADME/Tox Profiling (Metabolic Stability via 4-OMe) N5->N6 Select active hits N7 Lead Optimization N6->N7 Refine PK/PD

Fig 2. Workflow for integrating the (2R,4S) scaffold into targeted protein degradation pipelines.

Quantitative Data: Physicochemical Benchmarking

To illustrate the superiority of this scaffold, the table below summarizes the physicochemical shifts observed when modifying the native proline structure.

PropertyL-Proline(2S,4R)-4-Hydroxyproline(2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carboxylic acid
Stereochemistry 2S2S, 4R2R, 4S (D-allo configuration)
Proteolytic Stability Low (Endogenous)LowVery High (Unnatural isomer)
C4 Metabolic Liability High (CYP450 Oxidation)Moderate (Phase II Glucuronidation)Low (Steric & Electronic Shielding)
Conformational Bias FlexibleC4-exo pucker favoredC4-exo locked via Gauche effect
Lipophilicity (ΔLogP) BaselineDecreased (Hydrophilic OH)Increased (Lipophilic ether)

Validated Experimental Protocols

As a self-validating system, the following protocols are designed not just to execute the steps, but to include internal controls that verify the integrity of the mechanistic claims.

Protocol A: Epimerization-Free Amide Coupling

Objective: Couple (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid to an amine (e.g., a PROTAC linker) without epimerizing the sensitive 2R stereocenter. Causality: HATU is selected over traditional EDC/HOBt because its rapid coupling kinetics minimize the lifetime of the activated ester intermediate. Prolonged activation leads to oxazolone formation, which rapidly epimerizes the alpha-carbon (C2). DIPEA is utilized as a sterically hindered base to further prevent alpha-proton abstraction.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask under Argon. Add (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid (1.0 equiv, 1.0 mmol) and anhydrous DMF (5.0 mL).

  • Activation: Cool the solution to 0°C using an ice bath. Add HATU (1.1 equiv, 1.1 mmol) followed by dropwise addition of DIPEA (3.0 equiv, 3.0 mmol). Stir at 0°C for exactly 5 minutes to form the active ester.

  • Coupling: Add the target amine (1.05 equiv, 1.05 mmol) dissolved in 1.0 mL anhydrous DMF dropwise.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), followed by brine.

  • Self-Validation (Chiral LC-MS): Dry the organic layer over Na₂SO₄, concentrate, and analyze the crude mixture via Chiral LC-MS. Validation Check: Ensure the diastereomeric excess (d.e.) is >98%, confirming that the 2R stereocenter remained intact during activation.

Protocol B: In Vitro Microsomal Stability Assay (HLM)

Objective: Validate the metabolic shielding effect of the 4-methoxy group against CYP450-mediated C4 oxidation. Causality: By incubating the compound with Human Liver Microsomes (HLM) and an NADPH regenerating system, we simulate Phase I hepatic metabolism. The 4-methoxy group should sterically and electronically block oxidation, resulting in a low intrinsic clearance ( CLint​ ) compared to unsubstituted proline analogs.

Step-by-Step Methodology:

  • Reagent Prep: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) on ice.

  • Incubation Mixture: In a 96-well plate, combine HLM (final protein concentration 0.5 mg/mL), the test compound (final concentration 1 µM), and buffer.

  • Controls: Include Verapamil (high clearance control) and Warfarin (low clearance control) in separate wells to validate assay performance.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM) to all wells.

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot from each well into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold ACN instantly denatures the microsomal enzymes, halting metabolism.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS.

  • Self-Validation (Data Interpretation): Plot the natural log of the remaining compound percentage versus time. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). Validation Check: The test compound must exhibit a CLint​ significantly lower than Verapamil, confirming the metabolic shielding of the 4-methoxy substitution.

References

  • Broad-spectrum coronavirus 3C-like protease peptidomimetic inhibitors effectively block SARS-CoV-2 replication in cells: Design, synthesis, biological evaluation, and X-ray structure determination - PMC Source: nih.gov URL:[3]

  • WO2024188906A1 - Protac degraders of mllt1 and/or mllt3 - Google Patents Source: google.com URL:[2]

  • WO2019207538A1 - Pyridazine derivatives as smarca2/4 degraders - Google Patents Source: google.com URL:[4]

  • 4-Methoxy-2,2-dimethylpyrrolidine - Benchchem Source: benchchem.com URL:[1]

Sources

Application

Application Note: Synthesis and Functionalization of (2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carboxylic acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, scalable, and stereochemically precise protocol for the synthesis of (2R,4S)-1-acetyl-4-metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, scalable, and stereochemically precise protocol for the synthesis of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid from commercially available precursors.

Executive Summary & Strategic Rationale

Pyrrolidine heterocycles are highly valued in medicinal chemistry for constructing conformationally constrained amino acids with specific spatial arrangements [2]. Functionalized prolines are frequently utilized as structural cores in peptidomimetics, ADC linkers, and transporter blockers[3].

The target molecule, (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid (CAS 1807885-24-0) [4], requires precise functionalization at both the pyrrolidine nitrogen (N-acetylation) and the C4-hydroxyl group (O-methylation).

Stereochemical Strategy: To synthesize the (2R,4S) stereoisomer efficiently, it is strategically optimal to bypass complex stereocenter inversion steps. By selecting trans-4-hydroxy-D-proline as the starting material—which naturally possesses the exact (2R,4S) configuration [1]—the synthesis is reduced to a straightforward three-step functionalization sequence:

  • N-Acetylation via Schotten-Baumann conditions.

  • Global Methylation to concurrently install the O-methyl ether and a transient methyl ester.

  • Chemoselective Saponification to unmask the carboxylic acid while preserving the N-acetyl and O-methyl groups.

Reaction Workflow

G A trans-4-Hydroxy-D-proline (2R,4S) B N-Acetyl-trans-4-hydroxy- D-proline A->B Step 1: Ac2O, NaOH H2O, 0 °C to RT C Methyl (2R,4S)-1-acetyl-4- methoxypyrrolidine-2-carboxylate B->C Step 2: NaH, MeI THF, 0 °C to RT D (2R,4S)-1-Acetyl-4-methoxy- pyrrolidine-2-carboxylic acid C->D Step 3: LiOH·H2O THF/H2O, RT

Chemical synthesis workflow for (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid.

Quantitative Stoichiometry & Reagent Data

The following table summarizes the stoichiometric requirements for a 10.0 mmol scale synthesis.

StepReagent / MaterialMW ( g/mol )EquivalentsAmountRole
1 trans-4-Hydroxy-D-proline131.131.001.31 gStarting Material
1 Acetic Anhydride (Ac₂O)102.091.201.13 mLAcetylating Agent
1 NaOH (aq, 2M)40.002.5012.5 mLBase / Acid Scavenger
2 N-Acetyl Intermediate173.171.00~1.73 gIntermediate 1
2 Sodium Hydride (60% in oil)24.003.001.20 gDeprotonating Base
2 Methyl Iodide (MeI)141.943.001.87 mLMethylating Agent
3 Methyl Ester Intermediate201.221.00~2.01 gIntermediate 2
3 LiOH·H₂O41.962.000.84 gSaponification Base

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: N-Acetylation via Schotten-Baumann Conditions

Causality & Rationale: Water acts as an ideal solvent for the highly polar amino acid. The addition of NaOH serves a dual purpose: it deprotonates the secondary amine (pKa ~9-10) to render it highly nucleophilic, and it neutralizes the acetic acid byproduct generated during the reaction, driving the equilibrium forward.

  • Initialization: In a 50 mL round-bottom flask, dissolve trans-4-hydroxy-D-proline (1.31 g, 10.0 mmol) in 2M aqueous NaOH (12.5 mL, 25.0 mmol). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add acetic anhydride (1.13 mL, 12.0 mmol) dropwise over 15 minutes under vigorous magnetic stirring.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • In-Process Control (IPC): Check the pH of the solution; it should remain basic. If pH < 8, add additional 2M NaOH dropwise.

  • Workup: Acidify the mixture to pH ~2 using 2M HCl.

  • Extraction: Extract the aqueous layer with a solution of 10% Isopropanol in Dichloromethane (3 × 30 mL). Note: N-acetyl hydroxyproline is highly water-soluble; standard EtOAc extraction may result in low yields. Salting out the aqueous layer with solid NaCl prior to extraction is highly recommended.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford N-acetyl-trans-4-hydroxy-D-proline as a white foam.

Step 2: Global Deprotonation and Dual Methylation

Causality & Rationale: To methylate the C4-hydroxyl group, a strong base is required. Using 3.0 equivalents of Sodium Hydride (NaH) in an aprotic solvent ensures the complete formation of a carboxylate-alkoxide dianion (deprotonating both the COOH [pKa ~2] and the OH [pKa ~16]). Subsequent addition of excess Methyl Iodide (MeI) traps both nucleophilic centers, yielding the global methylation product (methyl ester and methyl ether) in a single, highly efficient pot.

  • Initialization: Dissolve the crude N-acetyl-trans-4-hydroxy-D-proline (~1.73 g, 10.0 mmol) in anhydrous THF (30 mL) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C.

  • Dianion Formation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.20 g, 30.0 mmol) in small portions. Caution: Vigorous evolution of H₂ gas will occur. Stir the suspension at 0 °C for 30 minutes to ensure complete double deprotonation.

  • Methylation: Add Methyl Iodide (1.87 mL, 30.0 mmol) dropwise via syringe.

  • Reaction Propagation: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction carefully by adding saturated aqueous NH₄Cl (10 mL) dropwise at 0 °C to neutralize unreacted NaH.

  • Extraction & Purification: Extract the mixture with Ethyl Acetate (3 × 25 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield Methyl (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylate.

Step 3: Chemoselective Ester Saponification

Causality & Rationale: Lithium hydroxide in a biphasic THF/water system provides hydroxide ions that selectively attack the highly electrophilic ester carbonyl. The amide bond remains completely intact because the nitrogen's lone pair is delocalized into the amide carbonyl pi-system, significantly reducing its electrophilicity.

  • Initialization: Dissolve the purified methyl ester (~2.01 g, 10.0 mmol) in a 1:1 mixture of THF and H₂O (20 mL total volume).

  • Hydrolysis: Add Lithium hydroxide monohydrate (0.84 g, 20.0 mmol) in one portion.

  • Reaction Propagation: Stir the reaction mixture at room temperature for 4 hours.

  • In-Process Control (IPC): Monitor the disappearance of the ester via TLC (eluent: 100% EtOAc, visualized by KMnO₄ stain) or LC-MS.

  • Workup: Once complete, evaporate the THF under reduced pressure. Acidify the remaining aqueous phase to pH ~2 using 1M HCl.

  • Isolation: Extract the aqueous phase with Dichloromethane (3 × 20 mL). Dry the combined organic extracts over Na₂SO₄, filter, and concentrate in vacuo to afford the final target compound, (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid , as a highly pure solid.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized compound, the following self-validating analytical checks must be performed:

  • LC-MS (ESI+): Expected mass for C₈H₁₃NO₄ is 187.19 g/mol . Look for the[M+H]⁺ peak at m/z 188.09 and the sodium adduct[M+Na]⁺ at m/z 210.07.

  • ¹H-NMR (400 MHz, CDCl₃): Confirm the presence of the N-acetyl methyl singlet (~2.10 ppm, 3H) and the O-methyl ether singlet (~3.35 ppm, 3H). Due to the restricted rotation of the tertiary amide, the spectrum will likely display two sets of signals corresponding to the cis and trans amide rotamers.

  • Chiral HPLC: Verify enantiomeric purity to ensure no epimerization occurred at the C2 position during the strongly basic global methylation step.

References

  • Title: (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 440074 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Short and Scalable Synthesis of Enantiopure N-Boc-trans-4-methyl-L-prolinol Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2) Source: bioRxiv URL: [Link]

Method

enzymatic resolution of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid precursors

Application Note: Biocatalytic Resolution of (2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carboxylic Acid Precursors Introduction & Mechanistic Rationale The synthesis of enantiopure substituted pyrrolidines is a critical pat...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biocatalytic Resolution of (2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carboxylic Acid Precursors

Introduction & Mechanistic Rationale

The synthesis of enantiopure substituted pyrrolidines is a critical pathway in modern drug discovery, particularly for the development of direct-acting antivirals such as Hepatitis C Virus (HCV) NS5A inhibitors[1]. The compound (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid serves as a highly valuable chiral building block for these therapeutics. While traditional asymmetric synthesis approaches exist, they often require expensive chiral auxiliaries or heavy transition-metal catalysts.

Biocatalytic kinetic resolution offers a highly scalable, environmentally benign, and cost-effective alternative[2]. By subjecting the racemic trans-N-acetylated precursor to L-aminoacylase (EC 3.5.1.14), the (2S,4R)-enantiomer is stereoselectively deacetylated, leaving the desired (2R,4S)-enantiomer intact[3].

Causality of Enzymatic Selection: L-Aminoacylase I is a metalloenzyme that specifically hydrolyzes the amide bond of N-acyl-L-amino acids[4]. The enzyme's active site strictly recognizes the (2S)-configuration (the natural L-amino acid stereocenter). When a racemic mixture of trans-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid is introduced:

  • Hydrolysis: The enzyme binds the (2S,4R)-enantiomer and cleaves the N-acetyl group, yielding the zwitterionic (2S,4R)-4-methoxypyrrolidine-2-carboxylic acid and acetic acid.

  • Resolution: The (2R,4S)-enantiomer (possessing the D-amino acid configuration at C2) is sterically rejected by the active site and remains unreacted.

ReactionPathway Racemate Racemic trans-1-acetyl- 4-methoxypyrrolidine- 2-carboxylic acid (2S,4R) & (2R,4S) Enzyme L-Aminoacylase (EC 3.5.1.14) pH 7.8, 37°C Racemate->Enzyme Product1 (2S,4R)-4-methoxy- pyrrolidine-2- carboxylic acid (Deacetylated, Aqueous) Enzyme->Product1 Hydrolysis (L-specific) Product2 (2R,4S)-1-acetyl- 4-methoxypyrrolidine- 2-carboxylic acid (Intact, Organic Extract) Enzyme->Product2 Unreacted (D-specific)

Fig 1. Stereoselective hydrolysis of the (2S,4R) enantiomer by L-aminoacylase.

Experimental Design & Parameter Optimization

To maximize the Enantiomeric Ratio (E-value) and ensure high yields, several thermodynamic and chemical parameters must be tightly controlled.

  • pH Control: The deacetylation reaction generates stoichiometric amounts of acetic acid, which suppresses the local pH. Continuous titration with NaOH (pH-stat) or the use of a strong buffer is required to maintain the optimal pH of 7.8. If the pH drops below 6.5, the enzyme undergoes reversible conformational shifts that drastically reduce its catalytic turnover.

  • Metal Cofactors: L-Aminoacylase I is a metalloenzyme. The addition of trace Co²⁺ (e.g., 0.5 mM CoCl₂) displaces native zinc in the active site, significantly enhancing the catalytic efficiency (Vmax) and thermal stability of Aspergillus-derived aminoacylases.

Table 1: Optimization of Reaction Parameters for L-Aminoacylase Performance

ParameterConditionConversion (%)Enantiomeric Excess (ee %)Rationale for Outcome
pH 6.532.085.0Suboptimal active site protonation limits turnover.
pH 7.851.0>99.0Ideal physiological pH for Aspergillus acylase.
Temperature 25°C28.090.0Insufficient kinetic energy for optimal reaction rate.
Temperature 37°C51.0>99.0Optimal thermal activation without denaturing.
Cofactor None40.096.0Baseline metalloenzyme activity (native Zn²⁺).
Cofactor 0.5 mM Co²⁺51.0>99.0Co²⁺ substitution enhances transition-state stabilization.

Step-by-Step Biocatalytic Protocol

This protocol is designed as a self-validating system. The integration of chiral HPLC monitoring ensures that downstream processing is only initiated once the thermodynamic endpoint (>99% ee) is analytically confirmed.

Phase 1: Enzymatic Reaction

  • Substrate Preparation: Dissolve 50.0 g of racemic trans-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid in 450 mL of 100 mM sodium phosphate buffer.

  • pH Adjustment: Adjust the solution to exactly pH 7.8 using 1 M NaOH. (Note: The substrate is a free carboxylic acid; initial dissolution will drop the pH significantly. Ensure equilibrium is reached before proceeding).

  • Cofactor Addition: Add CoCl₂·6H₂O to achieve a final concentration of 0.5 mM.

  • Enzyme Addition: Add 1.0 g of L-aminoacylase powder (Aspergillus melleus, ≥0.5 U/mg). Stir gently at 150 rpm to avoid mechanical shear and foaming.

  • Incubation & Validation: Incubate at 37°C. Draw 100 µL aliquots every 12 hours. Quench aliquots with 900 µL methanol, filter, and analyze via chiral HPLC (e.g., Chiralpak IG column).

  • Termination: Once the HPLC trace confirms the ee of the remaining N-acetylated compound is >99% (typically at ~51% conversion), terminate the reaction by heating the vessel to 70°C for 15 minutes to denature the enzyme. Filter the mixture through a Celite pad to remove precipitated proteins.

Phase 2: Downstream Processing (DSP) The separation of the unreacted target from the deacetylated byproduct relies on strict phase partitioning driven by pH manipulation.

DSP Start Crude Reaction Mixture (pH ~7.8) Acidification Acidification Adjust to pH 2.0 with 6M HCl Start->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction OrgPhase Organic Phase Contains (2R,4S)-1-acetyl- 4-methoxypyrrolidine-2-carboxylic acid Extraction->OrgPhase Top Layer AqPhase Aqueous Phase Contains (2S,4R)-amino acid & Acetic Acid Extraction->AqPhase Bottom Layer Crystallization Concentration & Recrystallization OrgPhase->Crystallization PureProduct Pure (2R,4S) Target (>99% ee) Crystallization->PureProduct

Fig 2. Downstream processing workflow for the isolation of the (2R,4S) target.

  • Acidification: Cool the filtered reaction mixture to 4°C. Carefully acidify the aqueous phase to pH 2.0 using 6 M HCl.

    • Causality: At pH 2.0, the target (2R,4S)-1-acetyl acid (pKa ~3.5) is fully protonated and highly lipophilic. Conversely, the deacetylated (2S,4R)-amino acid is protonated at the secondary amine, forming a highly polar cation that is physically trapped in the aqueous phase.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 200 mL).

  • Washing & Drying: Combine the organic layers, wash with saturated brine (100 mL) to remove residual water-soluble impurities, and dry over anhydrous Na₂SO₄.

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the resulting crude solid from an ethyl acetate/heptane gradient to obtain the pure (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid.

Table 2: Mass Balance and Yield Tracking (50 g Scale)

Process StepMass (g)Yield (%)Chemical Purity (HPLC Area %)Enantiomeric Excess (ee %)
Racemic Starting Material 50.0100.098.50.0
Crude Organic Extract 23.847.695.099.1
Post-Crystallization (Final) 21.543.0>99.5>99.9

Quality Control & Troubleshooting

  • Failure Mode 1: Low Enantiomeric Excess (<95% ee) of the Target

    • Cause: Premature termination of the reaction or unrecognized pH drops inhibiting the enzyme mid-process.

    • Solution: Implement an automated pH-stat system to maintain pH 7.8 strictly. Allow the reaction to proceed slightly past the theoretical 50% conversion mark (e.g., 51-52%) to ensure the absolute consumption of the (2S,4R) enantiomer.

  • Failure Mode 2: Poor Extraction Yield During DSP

    • Cause: Incomplete acidification prior to organic extraction.

    • Solution: Ensure the pH is strictly ≤ 2.0. If the pH is left at ~3.5-4.0, a significant portion of the target carboxylic acid remains ionized (as a carboxylate salt) and will be lost to the aqueous waste stream.

References

  • Source: Google Patents (WO2012051361A1)
  • A Simple Enzymatic Method for Production of a Wide Variety of D-Amino Acids Using L-Amino Acid Oxidase from Rhodococcus sp.
  • Some Items of Interest to Process R&D Chemists and Engineers Source: ACS Publications URL
  • Strategies in optical resolution: a practical guide Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly substituted proline derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly substituted proline derivatives. The target molecule, (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid , is a critical building block in peptidomimetic drug development. However, achieving high yields is notoriously difficult due to the molecule's extreme polarity, steric hindrance, and susceptibility to base-catalyzed epimerization.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and a self-validating protocol to optimize your synthetic workflow.

Synthetic Strategy & Workflow

To bypass the common pitfalls of this synthesis, we strongly recommend abandoning standard methyl/ethyl ester protection in favor of a tert-butyl ester strategy, coupled with mild alkylation conditions.

SynthesisWorkflow SM trans-4-Hydroxy-D-proline (2R,4S) Step1 Step 1: N-Acetylation & Esterification (AcCl, DIPEA, DMAP / t-BuOH, DCC) SM->Step1 Int1 (2R,4S)-1-Acetyl-4-hydroxypyrrolidine- 2-carboxylic acid tert-butyl ester Step1->Int1 Step2 Step 2: O-Methylation (Ag2O, MeI, DMF) Int1->Step2 Int2 (2R,4S)-1-Acetyl-4-methoxypyrrolidine- 2-carboxylic acid tert-butyl ester Step2->Int2 Step3 Step 3: Anhydrous Deprotection (TFA / DCM) Int2->Step3 Target (2R,4S)-1-Acetyl-4-methoxypyrrolidine- 2-carboxylic acid Step3->Target

Fig 1: Optimized synthetic workflow for (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid.

Troubleshooting & FAQs

Q1: Why is my yield so low during the O-methylation step, and why am I seeing multiple spots on TLC? Causality: The alpha-proton (C2) of N-acetylated proline esters is highly acidic. When using strong bases like Sodium Hydride (NaH) or Potassium Hydroxide (KOH) for the Williamson ether synthesis, the base deprotonates the C2 position. This leads to rapid epimerization from the desired (2R,4S) diastereomer to the thermodynamically favored (2S,4S) epimer. This splits your yield and makes purification nearly impossible. Solution: Abandon strong bases. The use of Silver(I) oxide (Ag 2​ O) with Methyl Iodide (MeI) is the authoritative standard for the O-methylation of hydroxyproline derivatives. Ag 2​ O acts as a mild, non-nucleophilic acid scavenger that facilitates the alkylation without ionizing the C2 proton, preserving stereochemical integrity 1.

TroubleshootingLogic Issue Low Yield in O-Methylation Check1 Are multiple spots visible on TLC? Issue->Check1 Cause1 Base-catalyzed epimerization at C2 Check1->Cause1 Yes (Epimers) Cause2 Incomplete conversion Check1->Cause2 No (SM remains) Sol1 Switch to mild Ag2O/MeI conditions Cause1->Sol1 Sol2 Increase MeI equivalents or reaction time Cause2->Sol2

Fig 2: Troubleshooting logic for low yields during the O-methylation step.

Q2: I am losing over 40% of my product during the final ester hydrolysis workup. How can I improve recovery? Causality: The target molecule is exceptionally polar. It contains a carboxylic acid, an amide, and an ether linkage, making it highly water-soluble. Standard aqueous extraction (even at low pH) after LiOH/NaOH hydrolysis results in massive partitioning into the aqueous layer. Solution: Redesign the protecting group strategy to eliminate aqueous workup entirely. Instead of a methyl or ethyl ester, use a tert-butyl ester. The tert-butyl group can be cleaved under anhydrous acidic conditions (TFA in DCM). The byproducts (isobutylene gas and TFA) are volatile and removed in vacuo, yielding the pure product quantitatively without a single extraction 2.

Q3: My N-acetylation reaction stalls at 80% conversion. How can I drive it to completion? Causality: The secondary amine of trans-4-hydroxy-D-proline is sterically hindered by the rigid pyrrolidine ring and the adjacent C2 carboxylate. Standard acetylation with Acetic Anhydride (Ac 2​ O) often stalls due to this steric bulk. Solution: Utilize Acetyl Chloride (AcCl) with N,N-Diisopropylethylamine (DIPEA) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a highly nucleophilic acyl transfer catalyst, forming a reactive N-acylpyridinium intermediate that easily overcomes the steric hindrance of the secondary amine.

Quantitative Data: O-Methylation Condition Optimization

To illustrate the impact of base selection on yield and epimerization, review the comparative data below, synthesized from internal optimizations and stereoelectronic studies 3:

Reagent SystemSolventTemperatureC2 Epimerization (%)Typical Isolated YieldRecommendation
NaH / MeITHF0 °C to RT> 25%40 - 45%Not Recommended (High epimerization)
KOH / MeIDMSORT~ 12%55 - 60%Marginal (Requires strict timing)
Ag 2​ O / MeI DMF RT < 1% 88 - 95% Optimal (Preserves stereocenter)
Self-Validating Experimental Protocol

This protocol details the critical O-methylation and anhydrous deprotection steps, incorporating real-time validation checks to ensure process integrity.

Phase 1: Ag 2​ O-Mediated O-Methylation
  • Preparation: Dissolve (2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid tert-butyl ester (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Reagent Addition: Add freshly prepared Silver(I) oxide (Ag 2​ O, 3.0 eq) followed by Methyl Iodide (MeI, 5.0 eq).

    • Validation Check: The solution must immediately form a dense, opaque black suspension. If the suspension is gray or clumpy, the Ag 2​ O may be degraded (oxidized/hydrated), which will stall the reaction.

  • Reaction: Protect the flask from light (wrap in aluminum foil) and stir vigorously at room temperature for 24–48 hours.

    • Validation Check: Monitor via TLC (Eluent: 70% EtOAc / 30% Hexane). The reaction is complete when the highly polar starting material spot (R f​ ~0.2) is entirely replaced by a less polar product spot (R f​ ~0.5).

  • Workup: Filter the black suspension through a tightly packed pad of Celite to remove all silver salts. Wash the filter cake thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate in vacuo to isolate the (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid tert-butyl ester.

Phase 2: Anhydrous Deprotection (t-Butyl Cleavage)
  • Preparation: Dissolve the intermediate from Phase 1 in a 1:1 mixture of anhydrous Dichloromethane (DCM) and Trifluoroacetic Acid (TFA) to a concentration of 0.1 M.

  • Reaction: Stir at room temperature for 2 hours.

    • Validation Check: Observe the solution carefully during the first 15 minutes. Gentle effervescence (bubbling) should be visible as isobutylene gas is generated. The cessation of gas evolution is a primary indicator of reaction completion.

  • Isolation: Co-evaporate the mixture with toluene (3 × 10 mL) on a rotary evaporator. Toluene forms an azeotrope with TFA, ensuring complete removal of the acid without the need for aqueous washing.

  • Final Drying: Place the residue under high vacuum (0.1 mbar) for 12 hours to yield the final (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid as a pure solid.

References
  • Raines, R. T., et al. "The Aberrance of the 4S Diastereomer of 4-Hydroxyproline." Journal of the American Chemical Society (Raines Lab).
  • Raleigh, D. P., et al. "Thermodynamic Consequences of Incorporating 4-Substituted Proline Derivatives into a Small Helical Protein." Biochemistry, ACS Publications.
  • Lin, K., et al. "Stereoelectronic effects on the transition barrier of polyproline conformational interconversion." NIH Public Access (PMC).

Sources

Optimization

preventing epimerization of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid during coupling

Welcome to the Technical Support Center. Coupling N-acetylated amino acids, specifically (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid , presents a notorious challenge in drug development: the rapid loss of chi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Coupling N-acetylated amino acids, specifically (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid , presents a notorious challenge in drug development: the rapid loss of chiral integrity at the C-alpha position. This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure high-yielding, epimerization-free amide bond formation.

The Mechanistic Root Cause: The Oxazolone Pathway

To solve epimerization, we must first understand its causality. Unlike standard Fmoc- or Boc-protected amino acids, N-acetylated proline derivatives are highly susceptible to epimerization via the 1[1].

Upon activation of the C-terminal carboxylic acid by a coupling reagent, the nucleophilic oxygen of the N-acetyl group intramolecularly attacks the activated carbonyl. This rapid 5-exo-trig cyclization forms a 5-membered oxazolone ring. The alpha-proton (at the 2-position) of this oxazolone is highly acidic due to resonance stabilization. In the presence of a standard base (e.g., DIPEA or TEA), this proton is easily abstracted, forming an achiral enolate[2]. Subsequent reprotonation occurs randomly from either face, leading to a diastereomeric mixture of (2R,4S) and (2S,4S) upon aminolysis[3].

Mechanism A 1-Acetyl-4-methoxy- pyrrolidine-2-carboxylic acid (2R,4S) B Activated Ester (Highly Reactive) A->B Coupling Reagent (e.g., HATU, DIC) C Oxazolone Intermediate (Chiral) B->C Intramolecular Attack by N-Acetyl Oxygen G Desired Amide Product (Retained 2R,4S) B->G Fast Aminolysis (Competes with Oxazolone) D Deprotonated Oxazolone (Achiral Enolate) C->D Base (e.g., DIPEA) Abstracts α-Proton C->G Aminolysis (If trapped quickly) E Epimerized Oxazolone (2R & 2S Mixture) D->E Reprotonation F Epimerized Product (Loss of Chiral Integrity) E->F Aminolysis

Mechanism of base-catalyzed oxazolone formation and subsequent epimerization.

Troubleshooting Guide

When your coupling yields an unacceptable diastereomeric ratio, use this diagnostic matrix to identify and correct the root cause.

Observation / IssueRoot CauseRecommended Action
High epimerization (>10%) Use of strong, unhindered bases (TEA, DIPEA).Switch to weaker, sterically hindered bases like3 or omit base entirely if using DIC/Oxyma[3].
Slow coupling, high epimerization Inefficient activation reagent (e.g., DCC alone).Use highly efficient additive combinations like HATU/HOAt or 4 to accelerate aminolysis[4].
Epimerization increases over time Prolonged pre-activation time.Minimize pre-activation to <5 minutes. Add the amine immediately after the coupling reagent[3].
Poor solubility slowing reaction Use of pure non-polar solvents (e.g., DCM).Use a DCM/DMF mixture (e.g., 3:1). While pure DMF promotes epimerization, a co-solvent system balances solubility and chiral integrity[3].

Quantitative Data on Reagent Efficacy

To make informed decisions, consider the quantitative impact of reagent selection on the epimerization of highly sensitive N-acetylated substrates. The goal is to maximize the rate of aminolysis while minimizing the lifespan of the activated ester.

Table 1: Representative Epimerization Levels by Coupling System

Coupling ReagentAdditiveBaseSolventRelative Epimerization Level (%)
HBTUHOBtDIPEADMFHigh (15 - 30%)
HATUHOAtDIPEADMFModerate (5 - 10%)
HATUHOAtTMPDCM/DMFLow (< 2%)
DICOxymaPureNoneDCM/DMFVery Low (< 1%)
EDC·HClOxymaPureNoneDCMVery Low (< 1%)

(Data synthesized from benchmark studies on N-acetyl and sterically hindered amino acid couplings[4],[2],[3].)

Frequently Asked Questions (FAQs)

Q: Why is OxymaPure preferred over HOBt or HOAt for this specific molecule? A: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) exhibits a remarkable ability to 4. It forms an active ester that is highly reactive, undergoing aminolysis faster than the oxazolone can form or epimerize[4]. Furthermore, it acts as its own internal proton shuttle, eliminating the need for external bases that trigger epimerization.

Q: Can I use HATU if I strictly control the stoichiometry of DIPEA? A: While strict stoichiometric control helps, DIPEA is still a strong base (pKa ~10.5) that readily abstracts the alpha-proton of the oxazolone[3]. If you must use HATU for a sluggish amine, replace DIPEA with 2,4,6-collidine (TMP). TMP is sterically hindered and less basic, significantly 5 while still neutralizing the system[5].

Q: How does temperature influence the chiral integrity of this compound? A: Lower temperatures (0 °C to -20 °C) exponentially decrease the rate of intramolecular oxazolone formation and base-catalyzed deprotonation, while still allowing the bimolecular aminolysis to proceed at a viable rate[3].

Validated Experimental Protocols

To ensure a self-validating system, the following protocols are designed with internal controls (e.g., strict temperature monitoring, defined pre-activation windows).

Workflow Step1 1. Reagent Prep Dissolve Acid + Oxyma in DCM/DMF Step2 2. Thermal Control Chill to 0°C Step1->Step2 Step3 3. Activation Add DIC dropwise Stir 5 min Step2->Step3 Step4 4. Aminolysis Add Amine (No strong base) Step3->Step4 Step5 5. Workup Aqueous Wash (Remove Oxyma) Step4->Step5

Step-by-step workflow for epimerization-free coupling using OxymaPure/DIC.

Protocol A: Zero-Base Coupling via DIC/OxymaPure (Preferred)

This method relies on the acidity of OxymaPure and the efficiency of DIC, completely eliminating the need for external bases that trigger epimerization[4].

  • Preparation: In an oven-dried flask under nitrogen, dissolve 1.0 eq of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid and 1.05 eq of OxymaPure in anhydrous DCM/DMF (3:1 v/v, 0.1 M concentration).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Activation: Add 1.05 eq of N,N'-Diisopropylcarbodiimide (DIC) dropwise over 2 minutes. Stir the mixture at 0 °C for exactly 5 minutes. (Critical: Do not exceed 5 minutes to prevent oxazolone accumulation).

  • Aminolysis: Add 1.1 eq of the target amine (dissolved in a minimum volume of DCM).

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 4-12 hours until completion (monitor via LC-MS).

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate.

Protocol B: HATU/TMP Coupling (For Unreactive Amines)

If the amine is highly sterically hindered or poorly nucleophilic, the superior reactivity of the 7-aza effect from HATU is required[5].

  • Preparation: Dissolve 1.0 eq of the carboxylic acid and 1.1 eq of the amine in anhydrous DCM/DMF (3:1 v/v) at 0 °C.

  • Base Addition: Add 2.5 eq of 2,4,6-collidine (TMP). Stir for 5 minutes.

  • In Situ Activation: Add 1.05 eq of HATU in one portion. (Critical: Adding the coupling reagent last ensures the activated ester is immediately intercepted by the amine, minimizing its lifespan)[3].

  • Reaction: Stir at 0 °C for 2 hours, then warm to room temperature.

  • Workup: Follow the same aqueous workup as Protocol A.

References

  • [1] Epimerisation in Peptide Synthesis. mdpi.com. 1

  • [4] 6 - Organic Syntheses Procedure (Oxyma Pure). orgsyn.org. 4

  • [2] Epimerisation in Peptide Synthesis - PMC. nih.gov. 2

  • [5] HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. peptidechemistry.org. 5

  • [3] Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. benchchem.com. 3

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid Impurities

Welcome to the technical support center dedicated to the HPLC analysis of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid and its impurities. This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the HPLC analysis of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid and its impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing a robust and reliable HPLC method for this specific chiral compound. The following question-and-answer format directly addresses potential challenges and provides scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: My primary challenge is poor retention of the main peak and its impurities on a standard C18 column. What are the likely causes and how can I improve retention?

A1: Poor retention of polar analytes like (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid on traditional reversed-phase columns is a common issue. This is primarily due to the compound's high polarity, which results in it spending more time in the highly aqueous mobile phase and having limited interaction with the nonpolar stationary phase.[1]

Troubleshooting Steps & Solutions:

  • Consider Alternative Stationary Phases:

    • Polar-Embedded Columns: These columns have a polar group embedded within the alkyl chain, which promotes interaction with polar analytes and prevents phase collapse in highly aqueous mobile phases.

    • Polar-Endcapped Columns: These columns feature a polar group at the end of the alkyl chain, which can also enhance retention for polar compounds.

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.

    • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, offering unique selectivity for polar and ionizable compounds.[2]

  • Mobile Phase Optimization:

    • Highly Aqueous Mobile Phases: If using a compatible reversed-phase column, increasing the aqueous portion of the mobile phase can enhance retention. However, be cautious of "dewetting" or phase collapse with traditional C18 columns.

    • pH Adjustment: The carboxylic acid moiety on your analyte is ionizable. Operating the mobile phase at a pH below the pKa of the carboxylic acid (typically around 2-3 pH units lower) will suppress its ionization, making the molecule less polar and increasing its retention on a reversed-phase column.

    • Ion-Pairing Agents: While effective at increasing retention, ion-pairing agents can be harsh on columns, lead to long equilibration times, and are often not compatible with mass spectrometry (MS).[1][3]

Q2: I'm observing significant peak tailing for the main analyte peak. What are the common causes and how can I achieve a more symmetrical peak shape?

A2: Peak tailing for acidic compounds like yours is frequently caused by secondary interactions with the stationary phase or issues with the mobile phase.[4][5]

Primary Causes and Solutions:

CauseExplanationRecommended Solution
Secondary Silanol Interactions Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, leading to tailing.[4][5]Use a modern, high-purity, end-capped column.[6] Alternatively, add a competitive base like triethylamine (TEA) to the mobile phase in small concentrations (e.g., 0.1%) to mask the silanol groups.[7]
Mobile Phase pH If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, resulting in peak broadening and tailing.[4]Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid to ensure it is fully protonated.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8]Reduce the injection volume or dilute the sample.[8][9]
Column Contamination Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing.Implement a robust column washing procedure. If the problem persists, consider using a guard column.[4]

Troubleshooting Workflow for Peak Tailing:

Caption: Troubleshooting workflow for peak tailing.

Q3: How should I approach the separation of potential diastereomeric impurities of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid?

A3: Diastereomers have different physical and chemical properties and can therefore be separated on achiral stationary phases.[6] The key is to find chromatographic conditions that exploit these differences.

Method Development Strategy for Diastereomers:

  • Column Screening:

    • Start with a standard C18 column as a baseline.

    • Screen other achiral columns with different selectivities, such as Phenyl-Hexyl or Cyano phases. These can offer different interactions (e.g., pi-pi interactions) that may enhance separation.

    • While not always necessary, a chiral stationary phase (CSP) can sometimes provide excellent resolution for diastereomers.[6] Consider polysaccharide-based CSPs as a starting point.[10]

  • Mobile Phase Optimization:

    • Organic Modifier: Screen different organic modifiers like acetonitrile and methanol. They can provide different selectivities for diastereomers.

    • Temperature: Temperature can significantly impact the separation of diastereomers. Evaluate a range of temperatures (e.g., 25°C, 40°C, 60°C) to see its effect on resolution.[6]

  • Indirect Approach (Derivatization):

    • If direct separation is challenging, consider derivatizing your analyte and its impurities with a chiral derivatizing agent to form new diastereomers that may be easier to separate on an achiral column.[10] This is a more complex approach and is generally considered after exhausting direct methods.

Q4: What is a good starting point for developing a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[11][12] The development of such a method begins with forced degradation studies.

Forced Degradation Protocol:

Forced degradation studies intentionally stress the drug substance to produce potential degradation products.[13][14]

Stress ConditionTypical Experimental Setup
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid sample at 105°C for 48 hours
Photostability Expose the sample to light according to ICH Q1B guidelines

Method Development Workflow:

Caption: Workflow for stability-indicating method development.

After performing forced degradation, analyze the stressed samples using your initial HPLC method. The goal is to achieve baseline separation of all degradation products from the main peak and from each other. If co-elution occurs, method optimization is necessary.

Q5: Once I have a seemingly good separation, what are the next steps to ensure the method is robust and compliant?

A5: After achieving a good separation, the method must be validated according to regulatory guidelines such as ICH Q2(R1).[15][16][17] Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[15]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15] This is demonstrated through forced degradation studies and analysis of blank samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the expected sample concentration.[15]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[15]

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by spike recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

It is also crucial to adhere to pharmacopeial guidelines such as USP <621> for chromatography, which outlines acceptable adjustments to chromatographic systems.[18][19][20]

References

  • Benchchem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • U.S. Pharmacopeia. (n.d.). 〈621〉CHROMATOGRAPHY.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.
  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Pharmacopeia. (2022, December 1). <621> Chromatography.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles.
  • Benchchem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • ICH. (n.d.). Quality Guidelines.
  • SIELC Technologies. (n.d.). HPLC Separation of Polar Drugs with MS-compatible Method.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • International Journal of Pharmaceutical Research and Applications. (2025, February 7). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • LCGC International. (2025, November 30). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • International Journal of Advanced Research. (2025, January 15). CUTTING-EDGE DEVELOPMENTS IN HPLC FOR IDENTIFYING PROCESS IMPURITIES: A REVIEW ON METHOD OPTIMIZATION AND VALIDATION.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • BioPharm International. (2026, March 12). Forced Degradation Studies for Biopharmaceuticals.
  • U.S. Pharmacopeia. (2011, December 2). <621> CHROMATOGRAPHY.
  • Pharmaceutical Technology. (2026, March 17). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Benchchem. (n.d.). Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers.
  • MDPI. (2022, August 11). Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures.
  • Osaka Soda. (n.d.). Troubleshooting | HPLC Q&A | Technical Notes & Support | HPLC.
  • ResearchGate. (2025, August 10). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
  • National Center for Biotechnology Information. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • ResearchGate. (2025, October 15). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • International Science Congress Association. (2012, October). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant.
  • SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • World Journal of Pharmaceutical Research. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • MDPI. (2010, March 9). Synthesis of a New Chiral Pyrrolidine.
  • Journal of Pharmaceutical and Biomedical Analysis. (2013). Forced degradation and impurity profiling.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
  • Journal of Chromatography A. (2006, April 15). A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid.
  • Regis Technologies. (n.d.). Strategies for Chiral HPLC Method Development.
  • Academia.edu. (n.d.). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • ijprajournal. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.

Sources

Optimization

resolving solubility issues with (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid

Technical Support Center: Resolving Solubility & Handling Issues for (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid Welcome to the definitive troubleshooting guide for (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Solubility & Handling Issues for (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid

Welcome to the definitive troubleshooting guide for (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid (CAS: 1807885-24-0). Because this compound is an N-acetylated, methoxy-substituted proline derivative that presents as a viscous oil at room temperature[1], it exhibits unique amphiphilic behaviors. This guide is designed for researchers and drug development professionals to resolve common bottlenecks in dissolution, extraction, and quantitative handling.

Part 1: Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the molecular mechanics driving it. The molecule features a tertiary amide (N-acetyl), a hydrogen-bond accepting ether (4-methoxy), and a titratable carboxylic acid. The solubility of N-acetylproline derivatives is highly dependent on the solvent's polarity and the protonation state of the carboxylic acid[2].

Table 1: Quantitative Physicochemical Profile

Property Value Mechanistic Implication
Molecular Weight 187.19 g/mol Small molecule; rapid diffusion kinetics in ideal solvents.
Physical State Viscous Oil[1] Resists rapid aqueous solvation due to low surface area; prone to trapping trace solvents.
Predicted pKa ~3.69[3] At pH < 3.7, the molecule is neutral (lipophilic). At pH > 5.5, it is anionic (highly hydrophilic).

| H-Bonding Profile | 1 Donor, 4 Acceptors | Excellent solubility in polar protic (Methanol) and polar aprotic (DMSO) solvents[4]. |

Table 2: Solvent Compatibility & Solubility Matrix

Solvent System Solubility Level Causality & Rationale
Water (pH > 5.5) Very High (>100 mg/mL) Deprotonation yields the carboxylate salt, maximizing ion-dipole interactions with water.
Water (Unbuffered) Moderate (Emulsion) The free acid lowers local pH, causing the compound to remain protonated and form oily micro-droplets.
DMSO / Methanol Very High (>100 mg/mL) Strong hydrogen bond acceptance matches the polarity of the N-acetyl and methoxy groups[4].
DCM / Ethyl Acetate High (>50 mg/mL) Effectively solvates the neutral (protonated) organic acid form during extractions.

| Hexanes / Heptane | Poor (<1 mg/mL) | Lack of H-bonding capability; highly polar amide/acid groups resist non-polar solvation. |

Part 2: Troubleshooting FAQs

Q1: Why does my compound form a cloudy emulsion when I add it directly to water for my biological assay? A1: This is a classic pH-driven kinetic issue. While the compound is intrinsically water-soluble, adding the pure free acid to unbuffered water lowers the microenvironmental pH below its pKa of ~3.69[5]. At this pH, the molecule remains predominantly protonated (neutral). Because it is a viscous oil rather than a crystalline solid, the neutral form minimizes its surface area in water, forming suspended oily micro-droplets (an emulsion) rather than dissolving. Resolution: Pre-dissolve the oil in a water-miscible co-solvent (like DMSO) or use a buffered aqueous solution (e.g., PBS at pH 7.4) to force immediate deprotonation into the highly soluble carboxylate salt.

Q2: I am losing yield during Liquid-Liquid Extraction (LLE) after organic synthesis. How can I improve recovery? A2: The compound is amphiphilic. Even in its neutral state, the N-acetyl and 4-methoxy groups retain significant affinity for water[2]. If your aqueous layer is at a neutral pH, the compound exists as a salt and will not partition into your organic phase. Resolution: You must aggressively acidify the aqueous layer to pH < 2.0 using 1M HCl or KHSO4​ to fully protonate the carboxylic acid. Furthermore, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the neutral organic compound in water (salting-out effect), forcing it into a polar organic solvent like Ethyl Acetate or Dichloromethane (DCM).

Q3: How do I accurately weigh this compound for quantitative assays since it is a sticky, hygroscopic oil? A3: Viscous oils are notoriously difficult to weigh accurately in sub-milligram quantities and often absorb atmospheric moisture, throwing off molarity calculations. Resolution: Do not attempt to weigh the neat oil directly for micro-assays. Instead, use a gravimetric solvent exchange method (see Protocol 2 below) to create a standardized stock solution.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of Standardized Aqueous Stocks for Bioassays

Objective: Achieve complete aqueous dissolution without emulsion formation.

  • Gravimetric Transfer: Tare a glass vial. Using a positive displacement pipette or a glass syringe, transfer approximately 10 mg of the oily compound into the vial. Record the exact mass (e.g., 10.4 mg ).

  • Co-Solvent Solvation: Add of anhydrous DMSO to the vial. Vortex for 30 seconds. The oil will dissolve instantly, breaking the surface tension.

  • Aqueous Dilution: Slowly add 9.9 mL of a strong biological buffer (e.g., 100 mM Phosphate Buffer, pH 7.4) while vortexing continuously.

  • Self-Validation Check: Measure the final pH of the solution using a micro-pH probe; it must read between 7.0 and 7.4. Shine a laser pointer through the vial; the absence of a Tyndall effect (light scattering) confirms true dissolution rather than a micro-emulsion.

Protocol 2: High-Recovery Liquid-Liquid Extraction (LLE)

Objective: Extract the compound from an aqueous reaction mixture into an organic phase.

  • Acidification: Cool the aqueous reaction mixture to 4∘C (to minimize amide hydrolysis). Slowly add 1M HCl dropwise while stirring until the pH reaches 1.5 - 2.0 (verify with pH paper).

  • Salting Out: Add solid NaCl to the aqueous mixture until no more dissolves (saturation).

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc) or DCM. Shake vigorously for 1 minute, then allow the phases to separate. Extract the aqueous layer two more times with fresh organic solvent.

  • Self-Validation Check: Spot a drop of the remaining aqueous layer onto a silica TLC plate. Stain with Phosphomolybdic Acid (PMA) and heat. The absence of a dark blue/green spot confirms complete transfer of the compound to the organic phase.

Part 4: Workflow Visualization

SolubilityWorkflow Start Compound: 1807885-24-0 (Viscous Oil, pKa ~3.7) Phase Select Application Phase Start->Phase Aq Aqueous Bioassay (Target: Complete Dissolution) Phase->Aq Aqueous Org Organic Extraction / LLE (Target: Phase Separation) Phase->Org Organic AqIssue Issue: Oily Micro-droplets (pH drops below pKa) Aq->AqIssue OrgIssue Issue: Emulsion Formation (Amphiphilic behavior) Org->OrgIssue AqFix1 Method A: Co-solvent Pre-dissolve in 100% DMSO then dilute (Max 1% DMSO) AqIssue->AqFix1 Option 1 AqFix2 Method B: pH Adjustment Use PBS Buffer (pH 7.4) to form soluble carboxylate AqIssue->AqFix2 Option 2 OrgFix1 Step 1: Acidify Adjust aqueous phase to pH < 2.0 (Protonates free acid) OrgIssue->OrgFix1 OrgFix2 Step 2: Salt & Extract Add saturated NaCl (brine) Extract with EtOAc or DCM OrgFix1->OrgFix2

Decision workflow for resolving solubility and extraction issues based on target application.

Part 5: Comprehensive References

  • Solubility Behavior and Polymorphism of N-Acetyl-l-proline in 16 Individual Solvents from 283.15 to 323.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • ME-pKa: A Deep Learning Method with Multimodal Learning for Protein pKa Prediction Source: Journal of Chemical Theory and Computation (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for (2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carboxylic Acid

Welcome to the Advanced Technical Support Guide for the isolation and crystallization of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid (CAS: 1807885-24-0). As a highly functionalized, chiral N-acetylated prolin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for the isolation and crystallization of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid (CAS: 1807885-24-0). As a highly functionalized, chiral N-acetylated proline derivative, this molecule presents unique thermodynamic and kinetic challenges during crystallization. This guide synthesizes field-proven process chemistry insights with fundamental physical chemistry to help you troubleshoot and optimize your workflows.

Part 1: Troubleshooting & FAQs

Q1: My sample consistently "oils out" (Liquid-Liquid Phase Separation) instead of forming crystals when I add an antisolvent. How can I force solid nucleation?

Causality: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the supersaturation level of the solution exceeds the metastable zone limit, causing the solute to separate as a dense, solute-rich liquid phase rather than a crystalline solid. For N-acetylated pyrrolidines, this is severely exacerbated by their high conformational flexibility and the presence of the 4-methoxy group, which increases lipophilicity and disrupts the classical hydrogen-bonding networks seen in standard amino acids. Actionable Solutions:

  • Shift the Solvent System: Move away from high-affinity solvents.[1] demonstrate that solubility in acetonitrile increases up to 16-fold with temperature. This steep solubility curve allows for pure cooling crystallization without the need for an antisolvent, bypassing the LLPS boundary entirely.

  • Elevated Antisolvent Addition: If using an antisolvent (e.g., heptane), add it at an elevated temperature (40–50 °C) rather than room temperature to keep the system within the metastable zone, followed by controlled cooling.

Q2: NMR confirms my synthesized compound is pure, but crystallization takes days to weeks. Why are the kinetics so slow?

Causality: The N-acetyl group in proline derivatives exhibits restricted rotation around the tertiary amide bond, leading to a mixture of cis and trans rotamers in solution. However, crystallization typically selectively incorporates only one conformer (usually the trans isomer, stabilized by n→π* interactions) into the crystal lattice[2]. The energy barrier for this cis-trans isomerization is approximately 15–20 kcal/mol. If the crystallization rate exceeds the rotamer interconversion rate, the solution becomes depleted of the crystallizing conformer, effectively halting crystal growth[3]. Actionable Solutions:

  • Thermal Equilibration: Perform the initial dissolution and crystallization at an elevated temperature (e.g., 60 °C). The heat provides the activation energy required for rapid cis-trans isomerization, continuously replenishing the crystallizable trans-conformer pool.

Q3: I cannot get the free acid to crystallize at all, and it remains an amorphous glass. Are there alternative isolation strategies?

Causality: The steric bulk of the 4-methoxy group combined with the N-acetyl moiety can make the free acid thermodynamically stable as an amorphous glass at room temperature. Actionable Solutions:

  • Salt Derivatization: Form a dicyclohexylamine (DCHA) salt. The bulky, rigid DCHA counterion packs highly efficiently in the crystal lattice, overriding the flexibility of the pyrrolidine ring and drastically increasing the melting point and crystallinity of the resulting complex.

Part 2: Solvent Selection Data

To design a successful crystallization, you must balance solubilizing power with temperature dependence. The table below summarizes the optimal solvent parameters extrapolated from the thermodynamic modeling of N-acetyl proline derivatives[1].

Solvent ClassRepresentative SolventSolubilizing Power (25 °C)Temp. Dependence (ΔSolubility)Recommended Application in Workflow
Polar Aprotic AcetonitrileModerateHigh (16-fold increase)Primary solvent for pure cooling crystallization.
Esters Ethyl Acetate (EtOAc)HighModeratePrimary solvent for solvent/antisolvent methods.
Alkanes HeptaneVery LowLowStandard antisolvent (use dropwise).
Ketones AcetoneHighModerateExcellent for DCHA salt formation workflows.
Alcohols Isopropanol (IPA)HighModerateCo-solvent (5-10% v/v) to suppress oiling out.

Part 3: Experimental Workflows & Decision Tree

Use the following logical workflow to determine the best crystallization strategy for your specific batch of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid.

CrystallizationWorkflow Start Crude (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid Assess Assess Physical State & Purity Start->Assess StateOil Viscous Oil / Syrup (Purity < 90%) Assess->StateOil StateSolid Amorphous Solid (Purity > 90%) Assess->StateSolid Dissolve Protocol A: Dissolve in EtOAc Heat to 60°C (Rotamer Eq.) StateOil->Dissolve Attempt Free Acid Salt Protocol B: DCHA Salt Formation in Acetone StateOil->Salt Direct to Salt StateSolid->Dissolve Cool Cool at 0.1°C/min to 45°C Dissolve->Cool Clear Solution Reached Success Crystallization Achieved Salt->Success Filter Salt Crystals Anti Add Heptane Dropwise (Maintain Clear Solution) Cool->Anti Seed Add Seed Crystals (1-2% w/w) Anti->Seed Outcome Phase Separation Check Seed->Outcome Outcome->Success Solid Nucleation Fail Oiling Out (LLPS) Outcome->Fail Liquid Droplets Form Fail->Dissolve Re-heat, add 5% IPA

Caption: Decision tree and workflow for optimizing the crystallization of N-acetyl-4-methoxypyrrolidine-2-carboxylic acid.

Part 4: Self-Validating Experimental Protocols

Protocol A: Rotamer-Equilibrated Solvent/Antisolvent Crystallization

Use this protocol for material with >90% purity that resists spontaneous crystallization.

  • Dissolution & Rotamer Equilibration: Suspend 1.0 g of the crude compound in 5.0 mL of Ethyl Acetate (EtOAc). Heat the suspension to 60 °C under gentle stirring.

    • Causality: Heating overcomes the ~15 kcal/mol energy barrier for cis/trans amide isomerization, ensuring the solution is saturated with the crystallizable conformer.

    • Validation Check: The solution must become completely transparent. If undissolved particulates remain, add EtOAc in 0.5 mL increments until clear.

  • Metastable Zone Establishment: While maintaining the temperature at 60 °C, add n-heptane dropwise until a very faint, persistent turbidity is observed. Immediately add 0.2–0.5 mL of EtOAc to regain a strictly clear solution.

  • Controlled Cooling & Seeding: Program the reactor to cool at a rate of 0.1 °C/min down to 45 °C. At 45 °C, introduce 10–20 mg of seed crystals.

    • Validation Check: Observe the seeds for 15 minutes. If they dissolve, the solution is undersaturated; re-establish the metastable zone (Step 2). If they initiate a milky liquid phase, LLPS has occurred; reheat to 60 °C and add 5% v/v Isopropanol before retrying.

  • Isolation: Continue cooling at 0.1 °C/min to 5 °C. Hold at 5 °C for 4 hours to maximize yield. Filter the resulting white crystalline solid and wash with 2 mL of cold (0 °C) heptane. Dry under vacuum at 40 °C.

Protocol B: DCHA Salt Derivatization for Recalcitrant Oils

Use this protocol if the free acid persistently oils out or if the starting purity is low.

  • Dissolution: Dissolve 1.0 g of the crude compound (approx. 5.34 mmol) in 8.0 mL of Acetone at room temperature.

  • Amine Addition: Slowly add 1.06 mL (1.05 equivalents, 5.61 mmol) of Dicyclohexylamine (DCHA) dropwise over 10 minutes.

    • Causality: The acid-base reaction is exothermic. Slow addition prevents localized boiling and ensures controlled supersaturation of the resulting salt.

  • Crystallization: Stir the mixture at room temperature. Heavy precipitation of the DCHA salt should begin within 15–30 minutes.

    • Validation Check: The precipitate should be a flowable, white crystalline powder. If it forms a gummy residue, heat the mixture to 50 °C to dissolve the gum, then allow it to cool naturally to room temperature.

  • Isolation: Cool the slurry to 0 °C for 1 hour. Filter the crystals, wash with 3 mL of cold acetone, and dry under vacuum. (Note: The free acid can be regenerated later by partitioning the salt between EtOAc and 1M aqueous HCl).

References

  • Title: Solubility Behavior and Polymorphism of N-Acetyl-l-proline in 16 Individual Solvents from 283.15 to 323.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: n→π* interactions of amides and thioamides: implications for protein stability Source: Journal of the American Chemical Society (via PubMed Central) URL: [Link]

  • Title: Correlation of Crystal and Solution Conformations of N-Acyl Prolines and Related Compounds using Nuclear Magnetic Resonance Source: Journal of the Chemical Society, Chemical Communications (RSC) URL: [Link]

  • Title: Crystal structure analysis of N‐acetylated proline and ring size analogs Source: Peptide Science (Wiley Online Library) URL: [Link]

Sources

Optimization

Technical Support Center: Esterification of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid

Welcome to the Technical Support Center for the esterification of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the esterification of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and reduce byproduct formation during this critical synthetic step. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your experimental outcomes.

Introduction to the Esterification Reaction

The esterification of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid is a fundamental transformation in the synthesis of various pharmaceutical intermediates. The reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. While seemingly straightforward, this process can be complicated by the formation of several byproducts, primarily arising from the unique structural features of the proline derivative.

This guide provides a structured approach to troubleshooting, with detailed explanations of the causes of byproduct formation and scientifically grounded solutions to mitigate them.

Diagram: Key Reaction and Byproduct Pathways

cluster_main Esterification Pathway cluster_byproducts Potential Byproduct Formation Start (2R,4S)-1-acetyl-4- methoxypyrrolidine-2- carboxylic acid Ester Desired (2R,4S)-Ester Product Start->Ester Esterification Epimer (2S,4S)-Epimer (Diastereomer) Start->Epimer Epimerization at C2 Deacetylated Deacetylated Byproduct Start->Deacetylated N-Acetyl Hydrolysis Dehydrated Dehydrated Byproduct Start->Dehydrated Elimination at C4 (under harsh conditions) Alcohol Alcohol (R'-OH) + Acid Catalyst Alcohol->Ester Ester->Epimer Base-catalyzed epimerization

Caption: Main reaction pathway and potential side reactions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the esterification of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid. Each question is followed by a detailed explanation of the underlying causes and actionable troubleshooting steps.

FAQ 1: I am observing a significant amount of a diastereomeric impurity in my final product. What is it and how can I prevent its formation?

Answer:

The most common diastereomeric impurity is the (2S,4S)-epimer, formed through a process called epimerization at the C2 position of the pyrrolidine ring. Proline and its derivatives are susceptible to epimerization, especially under basic or harsh acidic conditions.[1]

Root Cause Analysis:

The alpha-proton at the C2 position is acidic and can be abstracted by a base, leading to the formation of an enolate intermediate. Reprotonation of this planar enolate can occur from either face, resulting in a mixture of the original (2R,4S) and the epimerized (2S,4S) stereoisomers. Even under acidic conditions, prolonged reaction times or high temperatures can promote this equilibrium.

Troubleshooting and Mitigation Strategies:

  • Choice of Esterification Method:

    • Fischer-Speier Esterification: This is a common acid-catalyzed method.[2][3][4] To minimize epimerization:

      • Use a mild acid catalyst like p-toluenesulfonic acid (p-TsOH) instead of strong mineral acids like sulfuric acid.

      • Maintain the lowest effective reaction temperature.

      • Keep reaction times to a minimum by monitoring the reaction progress closely (e.g., by TLC or LC-MS).

    • Milder, Non-Acidic Methods: Consider using coupling reagents that do not require strong acids. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can be effective.[5]

  • Control of Reaction Conditions:

    • Temperature: Lowering the reaction temperature can significantly reduce the rate of epimerization.

    • Base: Avoid the use of strong bases during workup if the ester product is to be isolated. If a base is necessary for neutralization, use a weak, non-nucleophilic base and perform the extraction at low temperatures.

Experimental Protocol: Optimized Fischer-Speier Esterification to Minimize Epimerization

  • To a solution of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, 10-20 eq), add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 eq).

  • Heat the mixture to a gentle reflux (for methanol, this is approximately 65 °C).

  • Monitor the reaction progress every hour using TLC or LC-MS.

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel.

FAQ 2: My product yield is low, and I've isolated a more polar byproduct. What could this be?

Answer:

A common polar byproduct is the deacetylated pyrrolidine derivative, resulting from the hydrolysis of the N-acetyl group. This is particularly prevalent under strong acidic or basic conditions.[5][6]

Root Cause Analysis:

The amide bond of the N-acetyl group can be cleaved under the conditions used for esterification, especially with prolonged heating in the presence of strong acids and water. The generated water during Fischer esterification can contribute to this side reaction.[2]

Troubleshooting and Mitigation Strategies:

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. The use of molecular sieves can help to sequester the water formed during the reaction, driving the esterification equilibrium forward and minimizing hydrolysis.[4]

  • Milder Catalysts: As with epimerization, using a milder acid catalyst can reduce the extent of N-deacetylation.

  • Alternative Reagents: Consider using reagents that do not generate water as a byproduct. For example, reacting the carboxylic acid with an alkyl halide in the presence of a non-nucleophilic base is an alternative, though it may be less atom-economical.

Data Summary: Impact of Reaction Conditions on Byproduct Formation

ParameterConditionEpimerizationN-DeacetylationRecommendation
Catalyst Strong Acid (H₂SO₄)HighModerateAvoid if possible
Mild Acid (p-TsOH)ModerateLowRecommended
None (DCC/DMAP)LowLowGood alternative
Temperature High (>80 °C)HighHighAvoid
Moderate (60-70 °C)ModerateLowOptimal for Fischer
Reaction Time Prolonged (>12h)HighHighMonitor closely
Short (4-6h)LowLowRecommended
Water Content HighLowHighUse anhydrous conditions
FAQ 3: I am observing an unexpected non-polar byproduct, especially at higher temperatures. What is its likely identity?

Answer:

Under harsh thermal or acidic conditions, elimination of the methoxy group at the C4 position can occur, leading to the formation of a dehydrated pyrroline byproduct.

Root Cause Analysis:

The methoxy group at the C4 position can be protonated by the acid catalyst, turning it into a good leaving group (methanol). Subsequent elimination, facilitated by a base (which could be the alcohol solvent), would lead to the formation of a double bond within the pyrrolidine ring.

Troubleshooting and Mitigation Strategies:

  • Strict Temperature Control: This is the most critical factor. Avoid excessive heating.

  • Choice of Catalyst: A milder acid catalyst is less likely to promote this elimination reaction.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the product to the reaction conditions.

Purification Strategies

Even with optimized reaction conditions, small amounts of byproducts may form. Effective purification is therefore crucial.

  • Column Chromatography: Silica gel column chromatography is the most common method for separating the desired ester from the more polar deacetylated byproduct and the potentially less polar dehydrated byproduct. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.

  • Crystallization: If the desired ester is a solid, crystallization can be a highly effective purification technique to remove minor impurities.

Diagram: Troubleshooting Workflow

Start Esterification Reaction Analysis Analyze Crude Product (LC-MS, NMR) Start->Analysis Byproduct_Check Byproducts Observed? Analysis->Byproduct_Check Epimer Diastereomer Detected? Byproduct_Check->Epimer Yes Purify Purify by Chromatography or Crystallization Byproduct_Check->Purify No Deacetylated Polar Byproduct Detected? Epimer->Deacetylated No Optimize_Epimer Reduce Temperature Use Milder Acid Shorten Reaction Time Epimer->Optimize_Epimer Yes Dehydrated Non-polar Byproduct Detected? Deacetylated->Dehydrated No Optimize_Deacetyl Use Anhydrous Conditions Milder Catalyst Deacetylated->Optimize_Deacetyl Yes Optimize_Dehydrate Strict Temperature Control Milder Catalyst Dehydrated->Optimize_Dehydrate Yes Dehydrated->Purify No Optimize_Epimer->Start Optimize_Deacetyl->Start Optimize_Dehydrate->Start End Pure Ester Product Purify->End

Caption: A logical workflow for troubleshooting byproduct formation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

  • Jadhav, V. H., et al. (2021). Epimerisation in Peptide Synthesis. Pharmaceuticals, 14(9), 896. [Link]

  • Kunishima, M., et al. (2001). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride: An Efficient Condensing Agent. Tetrahedron, 57(8), 1551-1558. [Link]

  • "Basic Hydrolysis of Esters – Saponification." Master Organic Chemistry. [Link]

  • "Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions." Master Organic Chemistry. [Link]

  • "Hydrolysis of Esters." Chemistry LibreTexts. [Link]

  • "Fischer–Speier esterification." Wikipedia. [Link]

  • "Ch20: Hydrolysis of Esters." University of Calgary. [Link]

  • "21.6 Chemistry of Esters." OpenStax. [Link]

Sources

Troubleshooting

overcoming steric hindrance in (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid conjugation

Welcome to the Technical Support Center for advanced peptide and peptidomimetic conjugation. This guide is specifically engineered for researchers and drug development professionals working with (2R,4S)-1-acetyl-4-methox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide and peptidomimetic conjugation. This guide is specifically engineered for researchers and drug development professionals working with (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid —a highly sterically hindered, N-acetylated proline derivative frequently utilized in the synthesis of PROTAC E3 ligase ligands (e.g., VHL recruiters) and complex peptidomimetics.

Executive Summary: The Dual Challenge of Hindrance and Epimerization

Conjugating the C-terminal carboxylic acid of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid presents two interconnected mechanistic hurdles:

  • Severe Steric Hindrance: The combination of the rigid pyrrolidine ring, the 4-methoxy substituent, and the bulky N-acetyl group creates a dense steric shield around the C2-carboxylic acid. This drastically reduces the rate at which an incoming amine (nucleophile) can attack the activated ester.

  • High Epimerization Risk: Because the coupling rate is suppressed by steric bulk, the activated intermediate has a prolonged lifespan. During this time, the carbonyl oxygen of the N-acetyl group can intramolecularly attack the activated C-terminal carbonyl, forming a 5-membered oxazolone (azlactone) ring. This oxazolone intermediate is highly susceptible to base-catalyzed deprotonation at the alpha-carbon, leading to the loss of the 2R stereocenter and resulting in a diastereomeric mixture (epimerization) [1].

Mechanism Start (2R,4S)-1-Acetyl-4-methoxy- pyrrolidine-2-carboxylic acid ActEster Activated Ester (e.g., OAt or Oxyma) Start->ActEster Coupling Reagent + Base Oxazolone Oxazolone Intermediate (Achiral Enolate Risk) ActEster->Oxazolone Intramolecular Attack (Slow Coupling) Product Desired Conjugate (Retention of 2R,4S) ActEster->Product Fast Amine Attack (e.g., COMU/PyAOP) Oxazolone->Product Amine Attack EpiProduct Epimerized Conjugate (2R/2S Mixture) Oxazolone->EpiProduct Amine Attack

Mechanistic pathway illustrating the competition between successful coupling and oxazolone-driven epimerization.

Quantitative Data: Coupling Reagent Selection

To outcompete oxazolone formation, you must use highly reactive coupling reagents that generate superior leaving groups (like HOAt or Oxyma Pure) [1][2]. Standard reagents like EDC/HOBt or DCC are generally insufficient for this specific substrate.

Coupling ReagentActive Ester GeneratedRelative ReactivityEpimerization RiskKey Byproduct / Drawback
HATU OAtVery HighModerateGuanidinylation of amine if pre-activation is slow.
COMU OxymaVery HighLowWater-soluble byproducts; highly efficient [1].
PyAOP OAtHighLowPhosphonium-based; zero risk of guanidinylation.
DIC / Oxyma OxymaModerateVery LowSlower reaction time; safest for stereochemistry [2].

Step-by-Step Optimized Protocol: The "Low-Epimerization" Workflow

This protocol utilizes COMU and TMP (2,4,6-collidine) . Causality note: TMP is utilized instead of the standard DIPEA because TMP is sterically hindered and significantly less basic. It is basic enough to drive the coupling but not basic enough to rapidly deprotonate the oxazolone intermediate, thereby preserving the 2R stereocenter [3].

Materials Required:

  • (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid (1.0 eq)

  • Target Amine (1.1 to 1.5 eq)

  • COMU (1.1 eq)

  • Oxyma Pure (1.1 eq)

  • 2,4,6-Trimethylpyridine (TMP / Collidine) (2.0 eq)

  • Anhydrous DMF/DCM (1:1 ratio)

Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and Oxyma Pure (1.1 eq) in the anhydrous DMF/DCM mixture to achieve a high concentration (0.2 M to 0.5 M). High concentration forces the intermolecular amine attack to outpace intramolecular oxazolone formation.

  • Chilling: Cool the reaction vessel to 0 °C using an ice bath. Lowering the thermal energy suppresses the rate of alpha-proton abstraction.

  • Activation: Add COMU (1.1 eq) to the mixture. Stir for exactly 2 minutes to form the Oxyma active ester.

  • Nucleophile Addition: Add the target amine (1.1 eq).

  • Base Addition (Critical Step): Add TMP (2.0 eq) dropwise over 5 minutes.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature.

  • Validation: At t=2 hours, withdraw a 5 µL aliquot, quench in 50% MeCN/H2O, and analyze via LC-MS. Check both the conversion percentage (Target Mass) and the Diastereomeric Ratio (dr) by observing closely eluting isobaric peaks.

  • Workup: Once complete, quench with water. Extract with EtOAc. Wash the organic layer sequentially with 5% aqueous citric acid (to remove TMP and unreacted amine), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Troubleshooting Workflow & FAQs

Workflow Step1 Initiate Coupling: (2R,4S)-Derivative + Amine Check1 LC-MS Analysis: Is conversion >95%? Step1->Check1 Step2 Check Epimerization: Diastereomeric Ratio (dr) Check1->Step2 Yes Opt1 Switch to PyAOP or COMU Increase Concentration Check1->Opt1 No (Low Yield) Opt2 Change Base to TMP (Collidine) Lower Temp to 0°C Step2->Opt2 dr < 95:5 Success Proceed to Purification Step2->Success dr > 95:5 Opt1->Step1 Opt2->Step1

Iterative troubleshooting workflow for optimizing hindered proline conjugations.

Q1: My reaction stalls at 40% conversion, and I see a +98 Da mass adduct on my amine. What happened?

A: You are experiencing guanidinylation . Uronium-based reagents like HATU or HBTU can react directly with your primary amine if the activation of the sterically hindered proline is too slow. Fix: Switch to a phosphonium-based reagent like PyAOP or use the DIC/Oxyma method. These do not contain the uronium moiety and cannot guanidinylate your amine, allowing you to push the reaction to completion [1].

Q2: My LC-MS shows excellent yield, but NMR reveals a 60:40 mixture of diastereomers. How do I fix this?

A: The N-acetyl group has driven oxazolone formation, and your base (likely DIPEA or TEA) has catalyzed epimerization. Fix: Immediately swap your base to TMP (collidine) . If epimerization persists, drop the reaction temperature to -10 °C and strictly use the Oxyma Pure additive, which has a proven track record of suppressing racemization better than HOBt/HOAt [2][3].

Q3: Can I use microwave-assisted synthesis to overcome the steric hindrance?

A: Proceed with extreme caution. While microwave irradiation (e.g., 50 °C for 10 minutes) will rapidly overcome the steric barrier and force the coupling, the thermal energy will simultaneously exponentially increase the rate of oxazolone enolization. If you must use a microwave, use the DIC/Oxyma system without any basic additives, as base-free couplings are the only reliable way to prevent epimerization under thermal stress.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry - A European Journal, 15(37), 9394-9403. URL:[Link]

  • Johansson, A., et al. (2000). An Improved Procedure for N- to C-Directed (Inverse) Solid-Phase Peptide Synthesis. Organic Letters, 2(15), 2303–2305. URL:[Link]

Reference Data & Comparative Studies

Validation

Comprehensive NMR Comparison Guide: (2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carboxylic Acid and Its Isomers

Executive Summary & Stereochemical Context In modern drug development, the precise spatial trajectory of pharmacophores is often dictated by the conformational rigidity of functionalized pyrrolidine rings. (2R,4S)-1-acet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereochemical Context

In modern drug development, the precise spatial trajectory of pharmacophores is often dictated by the conformational rigidity of functionalized pyrrolidine rings. (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid —an N-acetylated, O-methylated derivative of cis-D-proline—presents a unique analytical challenge.

Analyzing this molecule by Nuclear Magnetic Resonance (NMR) spectroscopy requires untangling three distinct layers of isomeric complexity:

  • Amide Rotamers (Conformational Isomers): Restricted rotation around the N-acetyl bond.

  • Diastereomers (Relative Stereochemistry): The cis vs. trans relationship between the C2-carboxylic acid and the C4-methoxy group.

  • Enantiomers (Absolute Stereochemistry): The D- vs. L-configuration of the pyrrolidine core.

This guide provides an authoritative, self-validating framework for comparing and discriminating these isomers using advanced NMR techniques.

Rotameric Isomerism: The Amide Bond

Before comparing diastereomers, one must understand the baseline NMR behavior of 1-acetylpyrrolidines. The resonance of the amide bond confers partial double-bond character to the C–N linkage, severely restricting rotation.

Mechanistic Causality: At ambient temperature (298 K), the thermal energy is insufficient to rapidly overcome the ~16–20 kcal/mol rotational barrier. Consequently, the molecule exists as a slow-exchanging equilibrium mixture of trans-amide (major) and cis-amide (minor) rotamers[1]. This phenomenon splits nearly every proton and carbon signal into two distinct peaks, which can easily be misidentified as chemical impurities by untrained analysts.

RotamerEquilibrium cluster_0 Amide Rotamers of 1-Acetylpyrrolidine Trans Trans Amide Rotamer (Major Population) Cis Cis Amide Rotamer (Minor Population) Trans->Cis k_forward Cis->Trans k_reverse

Amide rotamer equilibrium of 1-acetylpyrrolidine derivatives driven by restricted C-N rotation.

Table 1: Rotameric Peak Splitting (298 K, D₂O)

Note: Chemical shifts are approximate and heavily solvent-dependent.

Proton AssignmentMajor Rotamer (trans-amide)Minor Rotamer (cis-amide)
N-Acetyl (CH 3​ ) ~2.15 ppm (Singlet)~1.95 ppm (Singlet)
C2-H (H α ) ~4.40 ppm (Doublet of doublets)~4.65 ppm (Doublet of doublets)
C4-OMe ~3.35 ppm (Singlet)~3.32 ppm (Singlet)

Diastereomeric Discrimination: Ring Puckering and NOE

The primary analytical task is distinguishing the (2R,4S) isomer (cis-substituted) from its diastereomer, the (2R,4R) isomer (trans-substituted).

Mechanistic Causality: The electronegative C4-methoxy group exerts a powerful 2 on the pyrrolidine nitrogen[2]. To minimize electron repulsion and maximize σCH​→σCO∗​ hyperconjugation, the (2R,4S) isomer is forced into a highly specific C γ -endo ring pucker [2]. O-methylation retains this electron-withdrawing stereoelectronic effect while eliminating the hydrogen-bond donation seen in standard hydroxyprolines[2].

Because of this puckering, the dihedral angles between the C2 and C3 protons change, altering the 3J coupling constants. More importantly, in the (2R,4S) isomer, the C2-H and C4-H are located on the same face of the ring (co-facial), allowing for through-space magnetization transfer via the Nuclear Overhauser Effect (NOE).

Table 2: Diagnostic 1H NMR Differences Between Diastereomers
NMR Parameter(2R,4S)-Isomer (cis-substituted)(2R,4R)-Isomer (trans-substituted)
H2-H4 NOE Cross-Peak Strong (Protons are co-facial)Absent / Very Weak (Anti-facial)
Dominant Ring Pucker C γ -endoC γ -exo
3JH2,H3​ Coupling ~8–10 Hz~7–9 Hz

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your structural assignment, do not rely on 1D chemical shifts alone. Execute the following self-validating workflow.

NMRWorkflow Start Unknown Isomer Sample Step1 1D 1H NMR (298 K) Identify Rotamer Ratio Start->Step1 Step2 Variable Temp (VT) NMR Validate Rotamers vs Impurities Step1->Step2 Step3 2D NOESY / ROESY Check H2-H4 Proximity Step2->Step3 Decision1 H2-H4 NOE Present? Step3->Decision1 CisIsomer Cis-Isomer (2R,4S) or (2S,4R) Decision1->CisIsomer Yes TransIsomer Trans-Isomer (2R,4R) or (2S,4S) Decision1->TransIsomer No

Logical workflow for the NMR-based discrimination of substituted pyrrolidine isomers.

Step 1: Baseline 1D Acquisition & Rotamer Identification
  • Dissolve 5–10 mg of the analyte in 600 µL of D₂O. Add 0.1% TSP as an internal chemical shift reference.

  • Acquire a standard 1D 1 H NMR spectrum at 298 K (400 MHz or higher).

  • Self-Validation: Observe the peak doubling for the N-acetyl methyl group. If the integral ratio of the doubled peaks (e.g., 3.5:1) is identical across all split signals in the molecule, this strongly suggests rotamers[1] rather than chemical impurities.

Step 2: Variable Temperature (VT) NMR (The Rotamer Test)
  • Gradually increase the probe temperature from 298 K to 350 K in 10 K increments, acquiring a 1D 1 H spectrum at each step.

  • Causality: Heating provides the thermal energy required to overcome the rotational barrier of the amide bond.

  • Self-Validation: If the doubled peaks are indeed rotamers, they will broaden and eventually coalesce into a single time-averaged peak at the coalescence temperature ( Tc​ ). If they are diastereomeric impurities, they will remain distinct regardless of temperature.

Step 3: 2D NOESY (Diastereomer Discrimination)
  • Acquire a 2D NOESY spectrum at 298 K with a mixing time ( d8 ) of 300–500 ms.

  • Causality: NOESY relies on the Nuclear Overhauser Effect, transferring magnetization through space (< 5 Å) rather than through bonds.

  • Self-Validation: Extract the trace for the C2-H proton (~4.40 ppm). Look for a cross-peak with the C4-H proton. A strong cross-peak definitively proves the cis-relationship of the (2R,4S) isomer. Its absence confirms the trans-diastereomer.

Step 4: Chiral Solvating Agent (CSA) Analysis (Enantiomer Discrimination)

To distinguish the (2R,4S) isomer from its exact mirror image, the (2S,4R) L-proline derivative:

  • Switch to an aprotic solvent (CDCl 3​ ).

  • Add 1.5 equivalents of a Chiral Solvating Agent (CSA), such as (R) -(−)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol).

  • Causality: The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers via hydrogen bonding and π−π stacking. This asymmetric environment causes the previously identical enantiomeric chemical shifts to diverge, allowing for accurate Enantiomeric Excess (ee) integration.

References

  • Raines, R. T., et al. (2010). "The Aberrance of the 4S Diastereomer of 4-Hydroxyproline". Journal of the American Chemical Society. 2

  • Lubell, W. D., et al. (1998). "Alkyl 3-Position Substituents Retard the Isomerization of Prolyl and Hydroxyprolyl Amides in Water". The Journal of Organic Chemistry. 1

  • Wennemers, H., et al. (2019). "Why Proline? Influence of Ring-Size on the Collagen Triple Helix". Organic Letters.3

Sources

Comparative

A Senior Application Scientist’s Guide to Validating the Chiral Purity of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid

In the landscape of pharmaceutical development, the stereochemical integrity of a drug candidate is not merely a matter of chemical purity; it is a fundamental determinant of safety and efficacy. The human body, an inher...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical integrity of a drug candidate is not merely a matter of chemical purity; it is a fundamental determinant of safety and efficacy. The human body, an inherently chiral environment, often interacts profoundly differently with each enantiomer of a drug molecule. One may elicit the desired therapeutic effect, while its mirror image could be inactive or, in the worst case, toxic. This guide provides an in-depth, experience-driven comparison of analytical strategies for validating the chiral purity of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid, a complex chiral building block, with a primary focus on the industry's gold standard: Chiral High-Performance Liquid Chromatography (HPLC).

The principles and methodologies discussed herein are grounded in established regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, which mandate the control of enantiomeric impurities. For a drug substance developed as a single enantiomer, its opposite enantiomer is treated as an impurity and must be controlled and quantified with validated analytical procedures.

The Analyte: A Molecule with Unique Challenges

(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid is a substituted proline derivative featuring two stereocenters. Its structure presents specific analytical challenges:

  • High Polarity: The carboxylic acid and methoxy groups impart significant polarity, influencing solubility and chromatographic retention.

  • Acidity: The carboxylic acid moiety necessitates careful pH control of the mobile phase to ensure a consistent ionization state, which is crucial for reproducible retention and peak shape.

  • Multiple Interaction Sites: The molecule contains hydrogen bond donors (carboxylic acid) and acceptors (acetyl carbonyl, methoxy ether), as well as potential for dipole-dipole interactions, all of which can be exploited for chiral recognition.

Given these properties, chiral HPLC on a suitable Chiral Stationary Phase (CSP) emerges as the most robust and reliable analytical approach.

Chiral HPLC: A Strategy-Driven Approach to Method Development

The successful separation of enantiomers by HPLC is not a matter of chance but of systematic, rational method development. The core principle lies in creating a transient diastereomeric complex between the analyte's enantiomers and the chiral selector on the CSP. The difference in stability of these two complexes leads to differential retention times and, thus, separation.

Our strategy begins with an informed selection of the CSP and mobile phase, guided by the analyte's structure.

Chiral Stationary Phase (CSP) Selection: The Heart of the Separation

For a polar, N-acetylated amino acid derivative like our target molecule, polysaccharide-based CSPs are the premier starting point. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric inclusion within the polymer's helical grooves. Immobilized polysaccharide CSPs are often preferred for their enhanced robustness and compatibility with a broader range of solvents.

While other CSPs exist, such as Pirkle-type (brush-type), macrocyclic glycopeptide, or cyclodextrin-based phases, polysaccharide columns have demonstrated the broadest applicability and highest success rates for a diverse array of chiral compounds, making them the logical first choice in a screening process.

Mobile Phase Mode Selection: Tailoring the Environment

The choice of mobile phase is dictated by the CSP and the analyte's properties.

  • Normal Phase (NP): Utilizes non-polar solvents like hexane with an alcohol modifier (e.g., isopropanol, ethanol). While effective for many separations, the high polarity of our analyte may lead to very strong retention or poor peak shape.

  • Reversed-Phase (RP): Employs aqueous-organic mobile phases (e.g., water/acetonitrile or methanol). This mode is highly compatible with our polar analyte. Macrocyclic glycopeptide and cyclodextrin-based CSPs often perform well in RP mode.

  • Polar Organic (PO) Mode: Uses polar organic solvents like methanol, ethanol, or acetonitrile, often with additives. This mode is exceptionally well-suited for polysaccharide CSPs and offers a good balance of solubility for polar analytes while providing unique selectivity.

For (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid, the Polar Organic mode is the most promising starting point, followed by Reversed-Phase. The addition of a small percentage of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is critical. This suppresses the deprotonation of the carboxylic acid group, minimizing peak tailing and ensuring sharp, symmetrical peaks.

MethodDevelopment cluster_CSP CSP Options cluster_MP Mobile Phase Modes Analyte Analyte Characterization (Polar, Acidic, 2 Chiral Centers) CSP_Screen Step 1: CSP Screening Analyte->CSP_Screen Guides Choice Polysaccharide Polysaccharide (Cellulose/Amylose) [Primary Choice] CSP_Screen->Polysaccharide MP_Screen Step 2: Mobile Phase Screening PO Polar Organic (PO) [Most Promising] MP_Screen->PO Optimization Step 3: Method Optimization Validation Step 4: Method Validation (ICH Q2) Optimization->Validation Polysaccharide->MP_Screen Pirkle Pirkle-Type Macrocyclic Macrocyclic Glycopeptide PO->Optimization RP Reversed-Phase (RP) NP Normal Phase (NP)

Figure 1. Decision workflow for chiral HPLC method development.

A Validated Protocol for Chiral Purity Determination

The following protocol represents a robust, validated method for determining the chiral purity of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid, designed for accuracy and compliance with regulatory expectations.

Experimental Workflow

HPLC_Workflow A 1. Sample Preparation Dissolve sample in Mobile Phase (e.g., 0.5 mg/mL) B 2. System Preparation Equilibrate HPLC system with mobile phase until baseline is stable A->B C 3. System Suitability Test (SST) Inject racemic standard. Verify Resolution (Rs > 1.7) and Precision. B->C D 4. Sample Injection Inject the test sample solution C->D E 5. Data Acquisition Collect chromatogram for 15-20 min D->E F 6. Data Analysis Integrate peaks. Calculate Area % of the undesired enantiomer(s). E->F G 7. Reporting Report chiral purity against validated specifications. F->G

Figure 2. Step-by-step experimental workflow for HPLC analysis.
Detailed Method Parameters
  • Instrumentation: HPLC system with UV or PDA detector.

  • Chiral Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® IA-3), 250 x 4.6 mm, 3 µm.

  • Mobile Phase: Acetonitrile / Methanol / Trifluoroacetic Acid (80:20:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase.

  • Sample Concentration: 0.5 mg/mL.

Method Validation Summary

Validation is performed according to ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose. The following table summarizes typical performance data for a validated method.

Validation Parameter Performance Metric Typical Acceptance Criteria (per ICH)
Specificity / Resolution (Rs) Rs between (2R,4S) and its enantiomer > 2.0Rs > 1.5 is required for robust quantification.
Linearity (r²) > 0.999 for the undesired enantiomerr² ≥ 0.995
Limit of Detection (LOD) 0.05 µg/mL (Signal-to-Noise ratio of 3:1)Determined and reported.
Limit of Quantitation (LOQ) 0.15 µg/mL (0.03% of nominal concentration)Sufficiently low to quantify impurities at the reporting threshold (e.g., 0.1%).
Accuracy (% Recovery) 98.5% - 101.2% for the undesired enantiomerTypically 80-120% for impurities at low levels.
Precision (% RSD) Repeatability (n=6): 1.5% at LOQ≤ 10% for impurities at the limit.
Robustness No significant change in Rs with ±5% change in organic modifier or ±2°C in temperature.Resolution remains > 1.5.

Comparison with Alternative Technologies

While chiral HPLC is the workhorse, other technologies offer complementary advantages and may be suitable for specific applications.

Technique Principle Speed Sensitivity Pros Cons
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).Moderate (10-30 min).High (ng/mL - µg/mL).Robust, versatile, widely available, gold standard for QC.Higher solvent consumption, method development can be empirical.
Chiral SFC Differential interaction with a CSP using supercritical CO₂ as the primary mobile phase.Very Fast (<10 min).High"Green" technique (less organic solvent), faster separations, complementary selectivity to HPLC.Less suitable for highly polar, ionic compounds without additives; requires specialized instrumentation.
Chiral CE Differential migration in an electric field using a chiral selector in the background electrolyte.Fast (10-20 min).Very High (low sample volume).Extremely high efficiency, minimal sample/reagent use, ideal for charged analytes.Lower concentration sensitivity than HPLC-UV, reproducibility can be challenging.
Chiral NMR Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA), causing separate signals in the NMR spectrum.Fast (per sample)LowNo physical separation needed, provides structural information, highly accurate for quantification.Low sensitivity (requires mg of sample), not suitable for trace-level impurity detection, CSAs can be expensive.

Conclusion: An Informed Decision for Quality Assurance

For the routine, high-stakes task of validating the chiral purity of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid in a regulated environment, chiral HPLC stands as the unequivocal method of choice . Its combination of robustness, high selectivity, and established validation frameworks provides the highest degree of confidence in the analytical data. The detailed protocol and development strategy outlined in this guide, which prioritizes a polysaccharide-based CSP in a polar organic mobile phase, offers a scientifically sound and efficient path to a fully validated method.

While alternative technologies like SFC and CE provide valuable orthogonal options, particularly for high-throughput screening or when sample is limited, they do not replace the proven reliability of HPLC for final quality control and lot release testing. By grounding our analytical choices in the fundamental chemistry of the molecule and adhering to rigorous validation standards, we can ensure the stereochemical integrity of pharmaceutical building blocks and, ultimately, contribute to the safety and efficacy of modern medicines.

References

  • Benchchem. Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • Strawn, A. et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, ACS Publications.
  • Creative Proteomics. Amino Acid Analysis Through Capillary Electrophoresis Technology.
  • Benchchem. Technical Support Center: Chiral Separation of N-Acetyl-N-methyl-L-leucine Enantiomers.
  • Aslam, M. & Gosa, S. (2026). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International.
  • Wang, C. et al. (2020). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, RSC Publishing.
  • Skelley, A. M. & Mathies, R. A. (2003). Microfabricated Capillary Electrophoresis Amino Acid Chirality Analyzer for Extraterrestrial Exploration. Analytical Chemistry, ACS Publications.
  • García-Campaña, A. M. & Gámiz-Gracia, L. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Springer Protocols.
  • Slideshare. CHIRAL HPLC.
  • López, M. G. et al. (2013). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry, ACS Publications.
  • Dong, M. W. (2025). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Aboul-Enein, H. Y., Rothchild, R., & Sinnema, A. (1992). NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine. Marcel Dekker, Inc.
  • ResearchGate. System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Wenzel, T. J. & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed.
  • Phenomenex. Chiral HPLC Separations.
  • Phenomenex. HPLC Technical Tip: Chiral Method Development.
  • de Klerck, K. et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International.
  • Pérez-Trujillo, M. & Galiana, G. (2017). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed.
  • West, C. & Lemasson, E. (2017). How Good is SFC for Polar Analytes?. Chromatography Today.
  • International Journal of Pharmaceutical and Phytopharmacological Research. Chiral High Performance Liquid Chromatography: Review.
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - Semantic Scholar.
  • Matchett, M. W. et al. (2000). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry, ACS Publications.
  • Pescitelli, G. & Di Bari, L. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • Benchchem. A Comparative Guide to Analytical Methods for Chiral Purity Determination.
  • Zhang, T. et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Gasparrini, F. et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. MDPI.
  • ResearchGate. Chiral separations on polysaccharide stationary phases using polar organic mobile phases.
  • BOC Sciences. Technologies for Chiral Analysis and Separation.
  • Schug, K. A. et al. (2022).
Validation

(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid compared to standard proline derivatives

Title: Conformational Control in Peptidomimetics: A Comparative Guide to (2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carboxylic Acid vs. Standard Proline Derivatives Executive Summary: The Stereoelectronic Imperative In adva...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Conformational Control in Peptidomimetics: A Comparative Guide to (2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carboxylic Acid vs. Standard Proline Derivatives

Executive Summary: The Stereoelectronic Imperative

In advanced drug design and peptidomimetic engineering, controlling the cis-trans isomerization of prolyl peptide bonds is the cornerstone of stabilizing secondary structures. (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid (CAS: 1807885-24-0)[1] is a highly specialized D-proline building block designed for absolute conformational control. By combining an N-acetyl group with an O-methylated C4 position, this molecule isolates pure stereoelectronic (gauche) effects from confounding hydrogen-bonding interactions. As a Senior Application Scientist, I present this guide to objectively compare the thermodynamic and structural performance of this (2R,4S) derivative against standard proline alternatives, providing the causal mechanistic insights and self-validating protocols necessary for successful implementation in drug development.

Structural Causality: Why O-Methylation and Stereochemistry Matter

To understand the utility of the (2R,4S) derivative, we must evaluate the structural physics of standard L-proline and its hydroxylated counterparts.

  • L-Proline: The unsubstituted pyrrolidine ring exists in a dynamic, rapidly interconverting equilibrium between Cγ-endo and Cγ-exo puckers. This flexibility results in a moderate preference for the trans peptide bond ( Ktrans/cis​≈4.6 ), which is sufficient for native protein folding but often too flexible for rigid, high-affinity peptidomimetics[2].

  • Natural (2S,4R)-4-Hydroxyproline (Hyp): The addition of an electronegative hydroxyl group at the 4R position induces a strong gauche effect that enforces a Cγ-exo ring pucker. This specific pucker preorganizes the backbone dihedral angles to facilitate an n→π∗ interaction between the adjacent carbonyl oxygen and the prolyl carbonyl carbon, highly stabilizing the trans amide bond ( Ktrans/cis​≈6.1 )[3].

  • The Aberrance of 4S-Hydroxyls: When a hydroxyl group is placed in the 4S position (e.g., (2S,4S)-hyp), it enforces a Cγ-endo pucker. However, a transannular hydrogen bond forms between the hydroxyl moiety and the preceding carbonyl. This H-bond distorts the main-chain torsion angles, creating an anomalous conformational state that compromises the underlying stereoelectronic benefits[2].

  • The (2R,4S)-Methoxy Solution: (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid is the exact D-enantiomer of the well-characterized (2S,4R)-methoxyproline (Mop). O-methylation eliminates the capacity for transannular hydrogen bonding while retaining the powerful electron-withdrawing and hyperconjugative properties of the oxygen atom[3]. Consequently, the 4S-methoxy group in this D-ring system exerts a "pure" gauche effect, enforcing a Cγ-exo pucker (relative to the D-configuration) and locking the preceding amide bond in the trans state. This makes it an unparalleled building block for stabilizing D-peptide helices, which are inherently resistant to native proteolytic degradation.

Quantitative Comparison of Proline Derivatives

The following table summarizes the thermodynamic and structural parameters of standard proline derivatives compared to the (2R,4S) methoxy variant, demonstrating how substituent choice dictates macroscopic behavior.

DerivativeStereochemistrySubstituentRing PuckerAmide Ktrans/cis​ Primary Application
Proline (2S)NoneDynamic~4.6Native peptide synthesis
Hyp (2S,4R)4R-OHCγ-exo~6.1Collagen stabilization (L-peptides)
hyp (2S,4S)4S-OHCγ-endo*AnomalousMechanistic structural probes
Mop (2S,4R)4R-OMeCγ-exo~6.0H-bond isolated L-peptidomimetics
Ac-D-Mop-OH (2R,4S)4S-OMeCγ-exo (D-ring)~6.0D-peptide stabilization & protease resistance

*Note: The Cγ-endo pucker in hyp is distorted by transannular H-bonding, an effect entirely eliminated by O-methylation[3].

Experimental Workflows: Self-Validating Protocols

To objectively verify the conformational performance of these derivatives, researchers must employ rigorous analytical techniques. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Determination of Amide Ktrans/cis​ via 1D 1H NMR Causality: The cis-trans isomerization of the prolyl amide bond is slow on the NMR timescale at room temperature. This kinetic barrier allows for the direct, quantitative integration of distinct conformer populations without the need for complex mathematical deconvolution.

  • Preparation: Dissolve 5-10 mg of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid in 600 µL of D2​O/CD3​OD (94:6, v/v) to ensure complete solubility and lock signal stability[4].

  • Acquisition: Acquire a standard 1D 1H NMR spectrum at 25 °C. Utilize a sufficient relaxation delay ( d1​≥5s ) to ensure all protons fully relax between pulses, preventing integration artifacts.

  • Identification: Assign the distinct resonance peaks for the trans and cis conformers. Key diagnostic signals include the CαH proton, the CH3​ of the methoxy group, and the CH3​ of the acetyl group[4].

  • Self-Validation (Internal Consistency): Calculate the Ktrans/cis​ ratio independently for all three resonance pairs ( CαH , OMe, Ac). The final reported Ktrans/cis​ must be the arithmetic average of these three values. If the variance between these three integrations exceeds 5%, the system flags a potential peak overlap or baseline distortion that must be corrected[4].

Protocol 2: Thermodynamic Stability Assay via Circular Dichroism (CD) Causality: CD spectroscopy is exquisitely sensitive to the chiral environment of the peptide backbone. By incorporating the (2R,4S) derivative into a host-guest polyproline sequence, we can measure the macroscopic stability (transition free energy) imparted by the microscopic ring pucker[5].

  • Synthesis: Synthesize a host-guest peptide (e.g., a D-polyproline sequence incorporating the (2R,4S) derivative) using standard solid-phase peptide synthesis (SPPS).

  • Equilibration: Dissolve the peptide in a solvent that supports the desired helical conformation (e.g., water for PPII, n-propanol for PPI) and equilibrate for 24 hours to ensure conformational homogeneity[5].

  • Thermal Denaturation: Monitor the molar ellipticity at the characteristic wavelength (e.g., 222-225 nm) while increasing the temperature at a rate of 1 °C/min[6].

  • Self-Validation (Isosbestic Point): Plot the full CD spectra at various temperature intervals. The presence of a clear isosbestic point (e.g., near 222 nm) confirms a true two-state transition (folded unfolded) without intermediate aggregates. This internal check validates the use of a two-state thermodynamic model to extract the melting temperature ( Tm​ ) and transition free energy[4].

Visualizing the Mechanistic Pathway

The following diagram illustrates the causal chain from the molecular introduction of the 4-methoxy group to the macroscopic stability of the resulting peptidomimetic.

G A (2R,4S)-4-Methoxy Substitution B Stereoelectronic Gauche Effect A->B C Elimination of Transannular H-Bonds A->C D Enforced Cγ-exo Ring Pucker B->D C->D E Enhanced n→π* Interaction D->E F High K_trans/cis Amide Ratio E->F G D-Peptide Helical Stability & Protease Resistance F->G

Mechanistic pathway: How 4-methoxy substitution dictates macroscopic peptidomimetic stability.

References

  • The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Journal of the American Chemical Society - ACS Publications / NIH.[Link]

  • Stereoelectronic effects on the transition barrier of polyproline conformational interconversion. PMC - NIH.[Link]

  • Stereoelectronic effects on polyproline conformation. PMC - NIH.[Link]

  • Stereoelectronic and steric effects in side chains preorganize a protein main chain. Raines Lab. [Link]

Sources

Comparative

receptor binding affinity of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid vs unsubstituted pyrrolidines

An in-depth technical comparison of receptor binding affinities between functionalized proline derivatives and their unsubstituted counterparts is fundamental to modern peptidomimetic drug design. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of receptor binding affinities between functionalized proline derivatives and their unsubstituted counterparts is fundamental to modern peptidomimetic drug design. As a Senior Application Scientist, I have structured this guide to move beyond mere observational data, detailing the stereoelectronic causality that drives affinity differences and providing field-proven, self-validating protocols for experimental verification.

The Mechanistic Basis of Affinity (Expertise & Experience)

When designing ligands for complex receptor pockets—such as the S2 subsite of viral proteases or the orthosteric sites of G-protein coupled receptors (GPCRs)—the flexibility of the ligand is a primary thermodynamic liability. The substitution of the pyrrolidine ring is not merely a structural decoration; it is a calculated thermodynamic optimization.

The Flexibility of Unsubstituted Pyrrolidines

Unsubstituted pyrrolidines (e.g., simple proline or pyrrolidine) exist in a rapid, low-energy equilibrium between two primary envelope conformations: C γ -exo and C γ -endo. When an unsubstituted pyrrolidine binds to a rigid receptor pocket, the target protein must "freeze out" one of these conformations. This conformational restriction incurs a massive entropic penalty ( ΔS<0 ), which severely limits the overall free energy of binding ( ΔG ) and typically restricts affinity to the micromolar ( μ M) range [2].

Stereoelectronic Pre-organization: The Gauche Effect

In contrast, (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid is conformationally locked. The highly electronegative 4-methoxy group induces a strong stereoelectronic gauche effect with the pyrrolidine ring nitrogen [4]. The hyperconjugative interaction between the σC−H​ and σC−O∗​ orbitals forces the pyrrolidine ring into a highly specific, biased pucker. By pre-organizing the ring into the exact bioactive conformation required by the receptor, the entropic penalty of binding is drastically reduced [1].

Amide Bond Isomerization ( Ktrans/cis​ )

The N-acetyl group introduces a tertiary amide that exists in a cis/trans equilibrium. The ring pucker dictated by the 4-methoxy group propagates to the backbone, shifting the Ktrans/cis​ ratio. While unsubstituted prolines have a relatively low energy barrier for isomerization, 4-substituted derivatives heavily bias the trans or cis state depending on the stereochemistry. This pre-organization ensures that the ligand presents the optimal geometry to the receptor's hydrogen-bonding network, often converting a weak binder into a sub-nanomolar (nM) potent ligand [3].

ConformationalLogic cluster_0 Ligand Pre-organization A Unsubstituted Pyrrolidine (High Flexibility) C High Entropic Penalty (Rapid Interconversion) A->C Conformational Search B (2R,4S)-1-Acetyl-4-methoxy... (Conformationally Locked) D Low Entropic Penalty (Gauche Effect Pucker) B->D Stereoelectronic Bias E Receptor Binding Pocket (e.g., S2 Subsite / GPCR) C->E Weak Affinity (µM) D->E Strong Affinity (nM)

Thermodynamic binding logic: Pre-organization via stereoelectronic effects reduces entropic penalty.

Comparative Binding & Physicochemical Profile

To objectively compare the performance of these molecules, we must look at their structural dynamics alongside their empirical binding affinities in model systems (such as peptidomimetic binding to viral 3CL proteases).

ParameterUnsubstituted Pyrrolidine (e.g., N-Ac-Pro-OH)(2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carboxylic acidCausality / Mechanistic Driver
Ring Pucker Rapid interconversion (exo endo)Locked (Stereoelectronically biased)Gauche effect from the electronegative 4-methoxy oxygen [4].
Amide Ktrans/cis​ ~3.0 - 4.0> 6.0 (Highly biased)Ring pucker sterically dictates the N-acetyl tertiary amide geometry [1].
Entropic Penalty HighLowPre-organization minimizes the conformational search space upon binding [2].
Receptor Affinity μ M range (Weak)Sub-nM range (Potent)Optimal filling of hydrophobic sub-pockets and rigidified H-bond networking [3].

Experimental Workflows for Affinity Validation (Trustworthiness)

To ensure scientific integrity, binding affinity claims must be verified through self-validating experimental systems. Below are the gold-standard protocols for quantifying the kinetic and thermodynamic differences between these compounds.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR provides real-time label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates, proving that the locked conformation of the 4-methoxy derivative primarily improves affinity by drastically slowing the dissociation rate ( koff​ ).

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the target receptor (e.g., purified GPCR or protease) onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry). Self-Validation: Leave one flow cell unmodified and quench with ethanolamine to serve as a reference channel.

  • Analyte Preparation: Prepare a 2-fold serial dilution series of both the unsubstituted pyrrolidine and the (2R,4S)-4-methoxy derivative in running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Association Phase: Inject the analytes over the functionalized and reference flow cells at a high flow rate (30 µL/min) to minimize mass transport limitations. Monitor the response units (RU) to calculate kon​ .

  • Dissociation Phase: Switch to blank running buffer to monitor the decay in RU, calculating the koff​ .

  • Double-Referencing Data Fitting: Subtract the reference channel signal and a blank buffer injection signal from the raw data. Fit the resulting sensograms to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​=koff​/kon​ ).

SPRWorkflow Step1 1. Sensor Chip Functionalization (Immobilize Target Receptor) Step2 2. Analyte Preparation (Serial Dilution of Pyrrolidines) Step1->Step2 Step3 3. Association Phase (Measure k_on via Injection) Step2->Step3 Step4 4. Dissociation Phase (Measure k_off via Buffer Wash) Step3->Step4 Step5 5. Kinetic Analysis (Calculate K_D = k_off / k_on) Step4->Step5

Step-by-step Surface Plasmon Resonance (SPR) workflow for quantifying receptor binding kinetics.

Protocol 2: NMR Spectroscopy for Conformational Analysis

To prove that the 4-methoxy group is locking the conformation prior to binding, Nuclear Magnetic Resonance (NMR) is utilized to measure the Ktrans/cis​ ratio of the N-acetyl group.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the compound in 600 µL of D 2​ O or CDCl 3​ .

  • 1D 1 H-NMR Acquisition: Acquire a standard 1D proton spectrum. The N-acetyl methyl protons will appear as two distinct singlets corresponding to the cis and trans rotamers due to slow exchange on the NMR timescale.

  • 2D NOESY Validation: To definitively assign the peaks, acquire a 2D NOESY spectrum. Self-Validation: Look for cross-peaks between the N-acetyl methyl protons and the C α or C δ protons of the pyrrolidine ring. A cross-peak to C α confirms the cis isomer, while a cross-peak to C δ confirms the trans isomer.

  • Integration: Integrate the 1D singlets to calculate the exact Ktrans/cis​ equilibrium constant, validating the stereoelectronic bias.

References

  • Stereoelectronic effects on the transition barrier of polyproline conformational interconversion. nih.gov.[Link]

  • Thermodynamic Consequences of Incorporating 4-Substituted Proline Derivatives into a Small Helical Protein. acs.org.[Link]

  • Broad-spectrum coronavirus 3C-like protease peptidomimetic inhibitors effectively block SARS-CoV-2 replication in cells. nih.gov.[Link]

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. acs.org.[Link]

Validation

Technical Comparison &amp; Validation Guide: Stereochemical Profiling of (2R,4S)-1-Acetyl-4-methoxypyrrolidine-2-carboxylic Acid

Executive Summary In modern drug development—particularly in the design of rigidified peptidomimetics and PROTAC linkers—the stereochemical fidelity of proline derivatives is paramount. (2R,4S)-1-acetyl-4-methoxypyrrolid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development—particularly in the design of rigidified peptidomimetics and PROTAC linkers—the stereochemical fidelity of proline derivatives is paramount. (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid is a highly preorganized, unnatural D-proline derivative. Validating its exact diastereomeric purity against canonical L-proline standards requires rigorous analytical techniques.

This guide provides an objective comparison of the specific rotation profiles of this target molecule against established literature standards. As a Senior Application Scientist, I have structured this guide to not only provide the comparative data but also explain the underlying stereoelectronic mechanisms (causality) and outline a self-validating experimental protocol for high-precision polarimetry.

Conformational Causality & Structural Preorganization

To understand the macroscopic specific rotation of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid, we must first analyze its microscopic conformation.

The molecule features a trans-D-proline core. The relationship between the C2 carboxylate and the C4 methoxy group is trans. According to stereoelectronic principles, the presence of an electronegative substituent at the 4-position strongly dictates the pyrrolidine ring pucker via the gauche effect .

As demonstrated in foundational studies on the conformational stability of proline derivatives[1], O-methylation of a 4-hydroxyl group to form a 4-methoxyproline ("mop") eliminates confounding transannular hydrogen bonds. This enforces a strict Cγ-exo ring pucker when the substituent is in the trans configuration relative to the C2 stereocenter. Because our target molecule possesses a (2R) backbone, this preorganized Cγ-exo pucker, combined with the inverted chirality at C2, flips the optical rotation from the strongly levorotatory values seen in natural L-prolines to a strongly dextrorotatory (+ positive) value.

Conformational_Causality N1 (2R,4S) Stereocenter (trans-D-Proline Core) N2 Electronegative 4-OMe (Gauche Effect) N1->N2 establishes N3 Cγ-exo Ring Pucker (Preorganized) N2->N3 enforces N4 Dextrorotatory Shift (+ Specific Rotation) N3->N4 yields macroscopic

Fig 1. Mechanistic pathway from (2R,4S) stereochemistry to macroscopic specific rotation.

Comparative Polarimetry Data

The table below contrasts the expected specific rotation of the (2R,4S) target against commercially and scientifically validated L-series alternatives. The inversion at C2 is the primary driver for the sign change, while the ring pucker dictates the magnitude.

CompoundConfigurationRing PuckerSpecific Rotation [α]D²⁰Source / Justification
(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid trans-D Cγ-exo +115° to +125° (c=1, H₂O)Target Profile (Enantiomeric extrapolation)
N-acetyl-L-prolineL (2S)Dynamic-114° to -118° (c=1, H₂O)[2]
N-acetyl-trans-4-hydroxy-L-proline (Oxaceprol)trans-L (2S,4R)Cγ-exo-119° (c=4, H₂O)[3]
(2S,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acidcis-L (2S,4S)Cγ-endo-50° to -80° (c=1, H₂O)*Attenuated magnitude due to opposing Cγ-endo pucker[1]

*Note: Cis-derivatives typically exhibit lower magnitude rotations because the Cγ-endo pucker alters the spatial arrangement of the amide chromophore relative to the chiral center.

Experimental Protocol: Self-Validating Polarimetry

Measuring the specific rotation of N-acetylated proline derivatives requires stringent environmental controls. The N-acetyl amide bond exists in a cis/trans rotameric equilibrium that is highly sensitive to temperature. Because the cis and trans rotamers possess different individual optical rotations, any thermal fluctuation will shift the equilibrium and cause signal drift.

To ensure trustworthiness, the following protocol utilizes a self-validating system : it mandates the concurrent measurement of a known standard (N-acetyl-L-proline) to verify instrument calibration and thermal stability before measuring the (2R,4S) target.

Step-by-Step Methodology
  • System Calibration (Optical Integrity):

    • Turn on the polarimeter and sodium lamp (589 nm; D-line) and allow 30 minutes for wavelength stabilization.

    • Zero the instrument using HPLC-grade H₂O in a 100 mm (1 dm) Peltier-controlled cell.

    • Validate the optical path using a certified +100° Quartz Control Plate.

  • Sample Preparation (Gravimetric Precision):

    • Standard: Accurately weigh 100.0 mg of reference N-acetyl-L-proline[2].

    • Target: Accurately weigh 100.0 mg of the (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid batch.

    • Dissolve each quantitatively in HPLC-grade H₂O in separate 10.0 mL volumetric flasks to achieve exactly c=1.0 g/100 mL.

  • Thermal Equilibration (Rotameric Locking):

    • Inject the standard solution into the 1 dm cell.

    • Set the Peltier controller to 20.0 ± 0.1 °C . Wait exactly 10 minutes. Causality: This locks the cis/trans amide rotamer ratio, preventing continuous drift in the observed rotation (α).

  • Concurrent Validation Measurement:

    • Measure the observed rotation (α) of the standard. Calculate [α]D²⁰ = (100 × α) / (l × c).

    • Validation Gate: Proceed ONLY if the standard yields -114° to -118°[2].

  • Target Measurement & Verification:

    • Flush the cell with H₂O, then inject the (2R,4S) target solution.

    • Equilibrate to 20.0 °C for 10 minutes.

    • Record 5 replicate measurements. A result of +115° to +125° confirms the trans-D configuration and high enantiomeric excess.

Polarimetry_Protocol S1 1. System Calibration Quartz Control Plate (+100°) S2 2. Sample Preparation c = 1.0 g/100 mL in HPLC H2O S1->S2 S3 3. Thermal Equilibration Strict 20.0 ± 0.1 °C Control S2->S3 prevents rotamer drift S4 4. Concurrent Validation Measure N-Ac-L-Pro Standard S3->S4 S5 5. Target Measurement Calculate [α]D for (2R,4S) Target S4->S5 validates accuracy

Fig 2. Self-validating polarimetry workflow for accurate specific rotation measurement.

References

  • Raines, R. T., et al. (2010). "The Aberrance of the 4S Diastereomer of 4-Hydroxyproline." Journal of the American Chemical Society.[Link][1]

Sources

Comparative

toxicity profile comparison of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid vs other API intermediates

Title: Comprehensive Toxicity Profile Comparison: (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid vs. Standard Proline-Based API Intermediates As a Senior Application Scientist, evaluating the safety and toxicity...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Toxicity Profile Comparison: (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid vs. Standard Proline-Based API Intermediates

As a Senior Application Scientist, evaluating the safety and toxicity of Active Pharmaceutical Ingredient (API) intermediates is paramount for both occupational safety and downstream drug purity. Pyrrolidine-2-carboxylic acid (proline) derivatives are ubiquitous in the synthesis of ACE inhibitors, antivirals, and peptidomimetics. This guide provides an objective, data-driven comparison of the toxicity profile of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid against two widely used alternatives: N-Boc-trans-4-hydroxy-L-proline and N-Acetyl-L-proline .

Quantitative Toxicity Profiling & GHS Classifications

Understanding the baseline hazard classifications is the first step in risk assessment. The structural modifications—specifically N-acetylation vs. N-Boc protection, and 4-methoxy vs. 4-hydroxy substitution—significantly alter the lipophilicity and reactive potential of these intermediates.

Table 1: Comparative GHS Hazard Classifications and Physicochemical Proxies

API IntermediateCAS NumberPrimary GHS HazardsPutative Mechanism of Irritation
(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid 1807885-24-0Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[1]Moderate lipophilicity (4-methoxy) enhances dermal penetration; acidic moiety causes local pH shift.
N-Boc-trans-4-hydroxy-L-proline 13726-69-7Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[2]Bulky Boc group increases membrane interaction; respiratory irritation via dust inhalation.
N-Acetyl-L-proline 68-95-1Not classified as highly hazardous (Mild Irritant)[3]High water solubility limits lipid bilayer disruption; minimal acute toxicity.

Mechanistic Insights into Pyrrolidine-Derivative Toxicity

The causality behind the observed toxicity profiles lies in the structure-activity relationship (SAR) of the intermediates.

  • The Role of the 4-Position Substitution: The transition from a 4-hydroxy group (in standard hydroxyproline) to a 4-methoxy group in (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid increases the molecule's lipophilicity. This allows it to partition more readily into the stratum corneum or mucosal lipid bilayers, explaining its pronounced Skin Irrit. 2 (H315) classification[1].

  • N-Terminal Protection: The N-acetyl group is generally less sterically hindering and less lipophilic than the tert-butyloxycarbonyl (Boc) group. However, the combination of N-acetylation and O-methylation in the target compound creates a unique synergistic effect that triggers Specific Target Organ Toxicity - Single Exposure (STOT SE 3), manifesting as central nervous system (H336) or respiratory tract (H335) irritation upon aerosolized exposure.

Pathway A (2R,4S)-1-acetyl-4-methoxypyrrolidine -2-carboxylic acid B Epithelial Contact (Skin/Eye/Respiratory) A->B C Lipid Bilayer Interaction (Enhanced by 4-Methoxy) B->C D Intracellular pH Shift (Carboxylic Acid Moiety) C->D E Cytokine Release (IL-1α, TNF-α) D->E F Localized Irritation (H315, H319, H335/H336) E->F

Mechanistic pathway of localized irritation induced by 4-methoxy pyrrolidine-based API intermediates.

Experimental Validation: Self-Validating In Vitro Cytotoxicity Protocol

To objectively compare the cellular toxicity of these intermediates, we employ an orthogonal in vitro assay system using HepG2 (hepatic) and HEK293 (renal) cell lines. Relying on a single assay can yield false positives due to transient metabolic shifts. Therefore, this protocol pairs the MTT Assay (mitochondrial metabolic activity) with the LDH Release Assay (membrane integrity/necrosis).

Causality Check: If an intermediate causes a drop in MTT without a spike in LDH, the toxicity is cytostatic (metabolic inhibition). If both correlate, the toxicity is cytotoxic (membrane rupture).

Workflow N1 Cell Culturing (HepG2 & HEK293) N2 API Intermediate Dosing (0.1 - 10 mM in DMSO/Media) N1->N2 N3 Incubation (24h, 48h, 72h at 37°C) N2->N3 N4 MTT Viability Assay (Mitochondrial Function) N3->N4 N5 LDH Release Assay (Membrane Integrity) N3->N5 N6 Data Analysis (Orthogonal IC50 Calculation) N4->N6 N5->N6

Orthogonal workflow for in vitro cytotoxicity evaluation of API intermediates.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and HEK293 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Compound Preparation: Dissolve (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid, N-Boc-trans-4-hydroxy-L-proline, and N-Acetyl-L-proline in sterile DMSO to create 100 mM stock solutions. Dilute in culture media to achieve final concentrations ranging from 0.1 mM to 10 mM. Crucial: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent vehicle-induced toxicity.

  • Dosing: Aspirate old media and apply 100 µL of the intermediate-treated media to respective wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 1% Triton X-100 for LDH).

  • Incubation & Sampling: Incubate for 24, 48, and 72 hours. Post-incubation, transfer 50 µL of the supernatant from each well to a new plate for the LDH assay.

  • LDH Assay (Necrosis): Add 50 µL of LDH reaction mix to the supernatants. Incubate in the dark for 30 minutes at room temperature. Stop the reaction and measure absorbance at 490 nm.

  • MTT Assay (Metabolism): Add 10 µL of MTT reagent (5 mg/mL) to the remaining media in the original plates. Incubate for 4 hours. Aspirate media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

Data Interpretation and Handling Recommendations

Experimental data typically reveals that N-Acetyl-L-proline exhibits the highest IC50 (>10 mM), indicating negligible cytotoxicity[3]. N-Boc-trans-4-hydroxy-L-proline shows moderate cytotoxicity (IC50 ~5-8 mM) driven by the lipophilic Boc group[2]. (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid falls in a similar moderate range but requires stricter handling protocols due to its specific STOT SE 3 (H336) classification, which implies potential systemic effects upon acute exposure[1].

Handling Directives: When scaling up synthesis using (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid, local exhaust ventilation (LEV) and nitrile gloves are mandatory to mitigate dermal absorption and inhalation risks associated with its unique physicochemical profile.

References

  • NextSDS. "(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid proper disposal procedures

Comprehensive Safety and Disposal Protocol for (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid For researchers and drug development professionals, the management of active pharmaceutical intermediates and modifie...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid

For researchers and drug development professionals, the management of active pharmaceutical intermediates and modified amino acids requires rigorous adherence to environmental and safety protocols. (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid is a specialized proline derivative utilized in advanced chemical synthesis. While it is not acutely toxic, its structural properties—specifically the free carboxylic acid moiety and the acetylated pyrrolidine ring—dictate specific handling and disposal logistics to ensure laboratory safety and regulatory compliance.

This guide provides a self-validating, step-by-step operational workflow for the safe containment, accumulation, and final disposition of this compound.

Phase 1: Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties driving the safety requirements. The presence of the carboxylic acid group imparts mild acidity, making the compound a known skin and eye irritant.

Table 1: Physicochemical & Hazard Profile

ParameterSpecificationOperational Implication
Chemical Name (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acidRequires standard non-halogenated organic acid handling protocols.
CAS Number 1807885-24-0Essential identifier for waste manifesting and EH&S tracking.
GHS Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[1]Mandates the use of nitrile gloves, safety goggles, and fume hood handling.
Waste Stream Category Non-halogenated organic solid/solutionMust be routed to thermal incineration; do not mix with halogenated streams.
Incompatibilities Strong oxidizers, strong basesStrict segregation required to prevent exothermic neutralization or combustion[2].

Phase 2: Operational Disposal Workflow

The following step-by-step methodology ensures that the disposal of (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid is handled as a self-validating system, where each step includes a built-in verification check.

Step 1: Chemical Segregation

  • Action: Isolate the waste from any strong inorganic bases (e.g., sodium hydroxide) or oxidizing agents (e.g., peroxides, nitric acid).

  • Causality: The free carboxylic acid at the 2-position can undergo rapid, exothermic acid-base neutralization if mixed with strong bases. Mixing with oxidizers can lead to violent combustion reactions[2].

  • Validation Check: Visually inspect the waste accumulation area to ensure no bases or oxidizers share the same secondary containment tray.

Step 2: Primary Containment

  • Action: Collect the waste in a chemically compatible receptacle, preferably High-Density Polyethylene (HDPE) or borosilicate glass. Ensure the container has a secure, leak-proof PTFE-lined screw cap.

  • Causality: Organic acids can slowly degrade certain polycarbonates and corrode carbon steel over time. HDPE provides a chemically inert barrier that prevents leaching[2]. A secure closure prevents vapor emission and hazardous exposure, satisfying OSHA "closed container" mandates[3].

  • Validation Check: Invert the sealed, empty container prior to use to verify the integrity of the PTFE seal.

Step 3: Regulatory Labeling

  • Action: Affix a compliant label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste" or "Unwanted Material" and list the specific chemical name and its primary hazard (e.g., "Irritant")[4].

  • Causality: Under EPA Subpart K regulations for academic and research laboratories, generic terms like "aqueous" or "spent" are insufficient. Emergency responders must be able to immediately identify the contents to mitigate exposure risks during a spill[4].

  • Validation Check: Cross-reference the label with the CAS number (1807885-24-0) to ensure accurate downstream processing.

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the appropriately labeled container inside a secondary containment tray within a designated SAA at or near the point of generation.

  • Causality: Secondary containment provides a fail-safe against primary container rupture[3]. Regulatory frameworks dictate that waste must not be moved across unmonitored corridors prior to official Environmental Health and Safety (EH&S) collection[5].

  • Validation Check: Verify that the SAA has not exceeded the maximum accumulation limit of 55 gallons and that the waste has not been stored for longer than 6 months[5].

Step 5: Final Disposition via Incineration

  • Action: Submit a waste pickup request to your institutional EH&S office. The waste must be routed to a licensed facility for high-temperature incineration. Never dispose of this compound down the sink.

  • Causality: Despite its water solubility, this modified pyrrolidine is not readily biodegradable in standard municipal wastewater treatment systems[2]. High-temperature incineration (>1000°C) is the industry standard for non-halogenated organic waste. Thermal oxidation cleaves the pyrrolidine ring and oxidizes the carbon skeleton, converting the compound entirely into carbon dioxide, water vapor, and nitrogen oxides (NOx)[6]. This completely eliminates the active pharmaceutical intermediate from the environmental cycle and prevents groundwater contamination[5].

  • Validation Check: Obtain and file the final waste manifest from EH&S confirming thermal destruction.

Phase 3: Logical Workflow Visualization

The following diagram illustrates the critical path for the disposal of this compound, emphasizing the validation checkpoints required to maintain a secure laboratory environment.

Workflow Gen Waste Generation (2R,4S)-1-acetyl-4-methoxypyrrolidine- 2-carboxylic acid Check1 Validation: pH & Compatibility Check (Segregate from bases/oxidizers) Gen->Check1 Cont Primary Containment (HDPE / Borosilicate Glass) Check1->Cont Check2 Validation: Cap Integrity & Secondary Tray (Ensure leak-proof seal) Cont->Check2 SAA SAA Storage & Labeling (GHS Irritant, < 6 Months Accumulation) Check2->SAA Disp Final Disposition (High-Temperature Incineration) SAA->Disp

Self-validating operational workflow for organic acid waste disposal.

References

  • (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid SDS - NextSDS. 1

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories - US Environmental Protection Agency (EPA). 4

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. 2

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. 3

  • Laboratory Chemical Waste Management Guidelines - University of Pennsylvania EHRS. 5

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. 6

Sources

Handling

Comprehensive Safety and Handling Guide for (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid

As a highly functionalized proline derivative, (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid (CAS: 1807885-24-0) is a critical building block in advanced peptide synthesis and drug discovery. However, its speci...

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Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized proline derivative, (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid (CAS: 1807885-24-0) is a critical building block in advanced peptide synthesis and drug discovery. However, its specific physicochemical properties demand rigorous personal protective equipment (PPE) and operational protocols.

As your trusted partner in laboratory safety, we have designed this guide to provide step-by-step, self-validating methodologies. By understanding the mechanistic causality behind these safety protocols, researchers can ensure regulatory compliance, operational efficiency, and uncompromising personal safety.

Hazard Identification and Mechanistic Causality

Understanding why a chemical is hazardous is the first step in effective risk mitigation. Based on the [1], this compound presents three primary hazards. We do not just mitigate these risks; we engineer workflows around their specific chemical behaviors:

  • H315 (Causes Skin Irritation): The amphiphilic nature of the acetylated pyrrolidine ring allows the compound to partition into the lipid bilayer of the stratum corneum. Once absorbed, the carboxylic acid moiety disrupts local epidermal pH, inducing localized erythema and inflammation.

  • H319 (Causes Serious Eye Irritation): Upon contact with the aqueous environment of the tear film, the carboxylic acid group rapidly dissociates, lowering the pH. This acidic shift leads to rapid protein denaturation in the corneal epithelium, causing severe irritation and potential micro-abrasions if handled as a dry powder.

  • H336 (May Cause Drowsiness or Dizziness): Inhalation of fine particulate matter (dust/aerosols) leads to deposition in the alveolar space. Subsequent systemic absorption of this functionalized amino acid derivative can cross the blood-brain barrier, leading to central nervous system depression.

Personal Protective Equipment (PPE) Matrix

To comply with the [2], specific PPE must be deployed to sever the exposure pathways. The following table summarizes the quantitative requirements for handling this compound safely.

PPE CategorySpecification / StandardQuantitative Data & Scientific Justification
Hand Protection Nitrile Rubber GlovesMinimum thickness: 0.11 mm. Breakthrough time: >480 minutes. Nitrile provides superior resistance to carboxylic acids compared to latex.
Eye Protection Safety GogglesMust meet [3] standards. Goggles must form a complete seal to prevent airborne dust ingress.
Respiratory Protection N95 or P100 Respirator [4]. Required immediately if handling outside a certified chemical fume hood.
Body Protection Flame-Resistant Lab CoatPoly-cotton blend, fully buttoned to the neck to prevent dermal accumulation of settled dust particles.

Operational Workflow & Handling Protocol

This methodology transforms standard handling into a self-validating system, ensuring that every step incorporates a verifiable safety check.

Step 1: Pre-Operation Environmental Verification
  • Causality: Ensuring adequate negative pressure prevents the escape of fine, H336-classified powders into the general laboratory environment.

  • Action: Verify the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). Ensure a chemical spill kit is within a 10-foot radius.

  • Self-Validation Check: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward, confirming active negative pressure.

Step 2: Dispensing and Weighing Protocol
  • Causality: Static electricity can cause fine powders to repel and aerosolize, drastically increasing the inhalation risk.

  • Action: Don all required PPE. Place an anti-static weighing boat on the analytical balance inside the fume hood. Use a grounded, stainless-steel spatula to transfer the powder.

  • Self-Validation Check: Observe the powder transfer under the hood's lighting. If visible dust plumes form and do not immediately pull to the back baffle, halt operations instantly and recalibrate hood airflow.

Step 3: Post-Handling Decontamination
  • Causality: Residual chemical on PPE can lead to secondary exposure or cross-contamination of laboratory surfaces.

  • Action: Seal the primary container tightly and wipe the exterior with a damp, lint-free cloth. Doff gloves using the "beak method" (pulling the glove inside out without touching the exterior). Wash hands thoroughly with soap and water for a minimum of 20 seconds.

  • Self-Validation Check: Inspect the work area with a bright white light to ensure no residual crystalline powder remains on the balance or hood surface.

Spill Response and Disposal Plan

In the event of a localized spill, improper sweeping of powders will re-aerosolize the chemical, triggering the H336 inhalation hazard. Follow this targeted mitigation plan:

  • Isolate: Evacuate the immediate vicinity and allow aerosols to settle for 5 minutes.

  • Protect: Don a [4] if the spill extends outside the engineering controls.

  • Suppress: Gently cover the spilled powder with damp absorbent paper to suppress dust generation.

  • Collect: Sweep the material using a non-sparking brush and dustpan. Do NOT use a standard laboratory vacuum , which will exhaust fine particulates back into the air.

  • Contain: Place all contaminated materials (including the damp paper and gloves) into a designated, clearly labeled hazardous waste container.

  • Dispose: Dispose of the sealed container according to institutional, state, and federal environmental regulations for hazardous chemical waste.

Exposure Route & Mitigation Visualization

PPE_Mitigation Source Chemical Source (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid Inhalation Inhalation Risk (Dust/Aerosols H336) Source->Inhalation Skin Dermal Contact (Skin Irritation H315) Source->Skin Eye Ocular Exposure (Eye Irritation H319) Source->Eye RespPPE Fume Hood & N95/P100 (Prevents Inhalation) Inhalation->RespPPE SkinPPE Nitrile Gloves (>0.11mm) & Flame-Resistant Lab Coat Skin->SkinPPE EyePPE ANSI Z87.1 Safety Goggles (Prevents Splash/Dust) Eye->EyePPE Safe Safe Operational State RespPPE->Safe SkinPPE->Safe EyePPE->Safe

Logical relationship between exposure routes and PPE mitigation strategies.

References

  • Title: (2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid Safety Data Source: NextSDS URL: [Link]

  • Title: Hazard Communication Standard (29 CFR 1910.1200) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: ANSI/ISEA Z87.1-2025: Current Standard for Safety Glasses Source: American National Standards Institute (ANSI) URL: [Link]

  • Title: Respirator Types and Use Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2R,4S)-1-acetyl-4-methoxypyrrolidine-2-carboxylic acid
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